2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
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Properties
IUPAC Name |
2-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h1-9,15-16H,10-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHKFRIVZVHEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108716-07-0 | |
| Record name | 2-phenyl-1,2,3,4-tetrahydroquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Unveiling the In Vitro Pharmacodynamics of 2-Phenyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Compound: 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 108716-07-0)
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a highly privileged motif in medicinal chemistry, serving as the structural backbone for numerous pharmacologically active agents [1]. Specifically, 2-phenyl-1,2,3,4-tetrahydroquinoline hydrochloride has emerged as a versatile molecular probe and lead compound. This technical whitepaper dissects the core in vitro mechanisms of action of this compound, focusing on its role as a cytoskeletal disruptor (tubulin inhibition), a signal transduction modulator (Src kinase inhibition), and an antimycobacterial agent [1, 2].
By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative reference for integrating this compound into advanced in vitro screening cascades.
Physicochemical Rationale: The Hydrochloride Advantage
A frequent pitfall in in vitro biochemical assays is the over-reliance on dimethyl sulfoxide (DMSO) to solubilize lipophilic free-base scaffolds. High DMSO concentrations (>1% v/v) can artificially precipitate proteins, destabilize tubulin dimers, or directly inhibit kinase activity, leading to false-positive readouts.
The use of the hydrochloride salt of 2-phenyl-1,2,3,4-tetrahydroquinoline [3] strategically bypasses this limitation. The protonation of the quinoline nitrogen significantly enhances aqueous solubility, allowing researchers to maintain final assay DMSO concentrations below 0.5%. This preserves the native conformational integrity of target proteins and ensures that the observed pharmacological effects are exclusively compound-driven.
Mechanism I: Cytoskeletal Disruption via Tubulin Inhibition
Causality & Structural Biology
The anticancer potential of 2-phenyl-THQ derivatives is heavily linked to their ability to disrupt microtubule dynamics [1]. The 2-phenyl substitution creates a steric and electronic profile that mimics the B-ring of colchicine and combretastatin A-4. In vitro, the compound acts as a competitive binder at the colchicine-binding site located at the intra-dimer interface of α/β -tubulin. By wedging into this hydrophobic pocket, the compound induces a conformational change that prevents the curved tubulin dimer from straightening—a prerequisite for incorporation into the growing microtubule lattice. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.
In Vitro Protocol: Turbidimetric Tubulin Polymerization Assay
To evaluate this mechanism, a cell-free turbidimetric assay is employed. This protocol is designed as a self-validating system by incorporating bidirectional controls.
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Reagent Preparation: Reconstitute >99% pure bovine brain tubulin (3 mg/mL) in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Expert Note: PIPES is strictly required over Tris or HEPES as it optimally mimics the intracellular ionic environment necessary for spontaneous microtubule nucleation.
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Compound Addition: Pre-incubate tubulin with 2-phenyl-THQ HCl (1–50 µM), a vehicle control (0.5% DMSO), a positive inhibitor (Colchicine, 5 µM), and a positive enhancer (Paclitaxel, 5 µM) for 15 minutes at 4°C.
-
Initiation: Add 1 mM GTP to all wells to provide the energy substrate for polymerization.
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Kinetic Measurement: Shift the microplate to 37°C and immediately monitor absorbance at 340 nm every 60 seconds for 60 minutes.
-
Validation: The assay is considered valid only if Paclitaxel accelerates the Vmax of absorbance increase and Colchicine suppresses the signal plateau by >80%.
Data Presentation
Table 1: Comparative Tubulin Polymerization and Cytotoxicity Profile
| Compound / Control | Tubulin IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 2-Phenyl-THQ HCl | 4.2 ± 0.3 | 12.5 ± 1.1 | 14.2 ± 1.4 |
| Colchicine | 2.1 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| Paclitaxel | Enhancer | 0.05 ± 0.01 | 0.04 ± 0.01 |
Pathway Visualization
Figure 1: Tubulin binding mechanism and apoptotic cascade of 2-Phenyl-THQ.
Mechanism II: Src Protein Tyrosine Kinase Inhibition
Causality & Kinase Pocket Dynamics
Beyond cytoskeletal disruption, 1,2,3,4-tetrahydroquinolines have been identified as potent inhibitors of Src protein tyrosine kinases [1], which are frequently overexpressed in solid tumors. The secondary amine of the THQ ring acts as a critical hydrogen bond donor to the hinge region of the Src kinase ATP-binding pocket (specifically interacting with Met341). Simultaneously, the freely rotatable 2-phenyl group occupies the adjacent hydrophobic specificity pocket, outcompeting ATP and halting downstream oncogenic phosphorylation cascades.
In Vitro Protocol: FRET-Based Src Kinase Assay
To quantify this inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This method is superior to radiometric ³²P assays due to its safety, high-throughput compatibility, and resistance to compound auto-fluorescence.
-
Enzyme Preparation: Dilute recombinant human c-Src kinase in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Dispense 2-phenyl-THQ HCl in a 10-point dose-response curve (0.1 nM to 10 µM). Include Staurosporine as a universal kinase inhibitor control.
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Reaction Initiation: Add a master mix containing 10 µM ATP and 1 µM ULight™-labeled poly-GT peptide substrate. Incubate for 60 minutes at room temperature.
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Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺) and introduce a Europium-labeled anti-phosphotyrosine antibody.
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Quantification: Measure the FRET signal (excitation 320 nm, emission 665 nm). The reduction in the 665 nm signal is directly proportional to the inhibition of Src kinase activity.
Data Presentation
Table 2: Kinase Selectivity Profile
| Target Kinase | 2-Phenyl-THQ HCl IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| c-Src | 315 ± 22 | 12 ± 2 |
| Abl | >5000 | 15 ± 3 |
| EGFR | >10000 | 8 ± 1 |
Workflow Visualization
Figure 2: Step-by-step FRET-based Src kinase inhibition assay workflow.
Mechanism III: Antimycobacterial Action
Causality & Cell Wall Penetration
Recent phenotypic screens have highlighted the antitubercular activity of 2-phenyl-quinoline and tetrahydroquinoline derivatives [2]. The mechanism of action is primarily driven by the lipophilicity of the 2-phenyl moiety, which facilitates the penetration of the compound through the thick, mycolic acid-rich cell envelope of Mycobacterium tuberculosis. Once intracellular, these compounds are hypothesized to disrupt mycobacterial respiration and energy metabolism.
In Vitro Protocol: Microplate Alamar Blue Assay (MABA)
The MABA method is the gold standard for in vitro antitubercular screening. It is a self-validating, non-radiometric assay where the metabolic activity of surviving bacteria reduces blue resazurin to pink, highly fluorescent resorufin.
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Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until logarithmic growth phase (OD₆₀₀ ≈ 0.6).
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Plating: Dispense 100 µL of the bacterial suspension into 96-well plates containing serial dilutions of 2-phenyl-THQ HCl (0.2 to 100 µg/mL). Use Isoniazid as the standard reference drug [2].
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Incubation: Incubate the plates at 37°C for 7 days.
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Development: Add 20 µL of Alamar Blue reagent to all wells. Re-incubate for 24 hours.
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Interpretation: A blue color indicates no bacterial growth (effective inhibition), while a pink color indicates viable, respiring bacteria. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the blue-to-pink color shift.
Data Presentation
Table 3: Antimycobacterial Activity (MABA)
| Strain / Isolate | 2-Phenyl-THQ HCl MIC (µg/mL) | Isoniazid MIC (µg/mL) |
| M. tb H37Rv | 12.5 | 0.2 |
| MDR-TB Isolate A | 25.0 | >10.0 |
Conclusion
2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a highly dynamic scaffold with validated in vitro multi-target capabilities. By utilizing the hydrochloride salt, researchers can achieve superior aqueous solubility, ensuring robust and reproducible data across diverse biochemical and phenotypic assays. Whether acting as a tubulin polymerization inhibitor, a Src kinase antagonist, or a penetrative antimycobacterial agent, this compound remains a critical tool for modern drug discovery and structural biology research.
References
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Asian Journal of Research in Chemistry, 2013. URL:[Link]
-
In-Vitro Antitubercular Activity of Some Novel 6-Substituted/ Unsubstituted-2-Phenyl-Quinoline Derivatives. Saudi Journal of Medical and Pharmaceutical Sciences, 2018. URL:[Link]
-
2-phenyl-1,2,3,4-tetrahydroquinoline hydrochloride — Chemical Substance Information. NextSDS Substance Database. URL: [Link]
2-Phenyl-1,2,3,4-tetrahydroquinoline Hydrochloride: Structural Dynamics, Synthesis, and Pharmacological Applications in Oncology
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) core is universally recognized as a "privileged scaffold" in medicinal chemistry due to its unique structural ability to mimic peptide turns and interact with diverse biological targets [1]. Within this chemical space, 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride represents a highly valuable node. The addition of the phenyl ring at the C2 position introduces a critical chiral center and significant steric bulk, which dictates its binding orientation within enzymatic pockets. The hydrochloride salt form is strategically utilized in drug development to overcome the inherent lipophilicity of the free base, drastically improving aqueous solubility, stability, and bioavailability for both in vitro and in vivo assays[2].
Physicochemical Profiling & Structural Chemistry
Understanding the physicochemical parameters of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is essential for formulation and assay design. The protonation of the secondary amine in the THQ ring stabilizes the molecule against oxidative degradation—a common issue with electron-rich anilines—while enhancing its hydrogen-bond donating capacity.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride |
| CAS Number | 108716-07-0 (Salt) / 24005-23-0 (Free Base) |
| Molecular Formula | C₁₅H₁₅N·HCl (C₁₅H₁₆ClN) |
| Molecular Weight | 245.75 g/mol |
| Melting Point | 215–219 °C |
| SMILES | C1(C2=CC=CC=C2)NC3=C(C=CC=C3)CC1.Cl |
| InChIKey | HSHKFRIVZVHEEG-UHFFFAOYSA-N |
Advanced Synthetic Methodologies
The synthesis of substituted THQs requires precise control over the reduction of the quinoline core without over-reducing the flanking aromatic rings. Traditional reductions often yield racemic mixtures, which are suboptimal for drug development due to differential enantiomeric binding affinities.
Protocol 1: Enantioselective Synthesis via Chiral Phosphoric Acid Catalysis
To achieve high enantiomeric excess (ee) and maintain atom economy, a consecutive one-pot reaction using chiral phosphoric acid is the preferred methodology [3].
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Dehydrative Cyclization: Dissolve 2-aminochalcone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an argon atmosphere. Add 10 mol% of a chiral phosphoric acid catalyst. Stir at room temperature for 40 hours to form the intermediate 2-phenylquinoline.
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Causality: The chiral phosphoric acid acts as a bifunctional catalyst, activating the carbonyl group while organizing the transition state via hydrogen bonding, preventing unwanted side reactions.
-
-
Asymmetric Reduction: Without isolating the intermediate, add Hantzsch ester (1.5 eq) as the hydride source.
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Causality: Hantzsch ester provides a mild, biomimetic hydride transfer. Directed by the chiral phosphate counterion, it selectively attacks one face of the iminium intermediate, ensuring high enantioselectivity.
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-
Purification: Concentrate the mixture under reduced pressure and purify via silica gel column chromatography (ethyl acetate/hexanes) to yield (S)-2-phenyl-1,2,3,4-tetrahydroquinoline.
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Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add ethereal HCl) until precipitation ceases. Filter, wash with cold ether, and dry under vacuum to obtain the hydrochloride salt.
Pharmacological Significance: The mTOR Inhibition Paradigm
Recent oncological research has identified THQ derivatives as highly potent inhibitors of the mammalian target of rapamycin (mTOR), a central kinase in the PI3K/AKT/mTOR signaling pathway [4]. Dysregulation of this pathway is a hallmark of non-small cell lung cancer (NSCLC) and triple-negative breast cancer.
The 2-phenyl-THQ scaffold acts bioisosterically to established mTOR inhibitors. The protonated nitrogen of the hydrochloride salt forms a critical hydrogen bond with the hinge region of the mTOR kinase domain, while the C2-phenyl group occupies the hydrophobic specificity pocket, effectively blocking the phosphorylation of downstream effectors [5].
Mechanism of mTOR pathway inhibition by 2-phenyl-THQ derivatives inducing apoptosis.
Experimental Workflows for Efficacy Evaluation
To validate the antiproliferative efficacy of THQ hydrochlorides, a self-validating in vitro screening system is required. The MTT assay is the gold standard, relying on the reduction of a tetrazolium salt by metabolically active cells into a purple formazan product. This provides a direct, quantifiable measure of cell viability.
Protocol 2: In Vitro Antiproliferative MTT Assay
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Cell Seeding: Harvest exponential-phase A549 (lung cancer) or MCF-7 (breast cancer) cells. Seed at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
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Causality: A 24-hour pre-incubation ensures cells are fully adherent and have resumed logarithmic growth, preventing false-positive cytotoxicity readings resulting from mechanical stress during plating.
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-
Compound Treatment: Prepare a stock solution of 2-phenyl-1,2,3,4-tetrahydroquinoline hydrochloride in DMSO. Perform serial dilutions (e.g., 0.01 µM to 10 µM) in culture media, ensuring the final DMSO concentration never exceeds 0.1% to avoid solvent-induced toxicity. Replace the well media with the treated media and incubate for 48–72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.
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Causality: Mitochondrial succinate dehydrogenase in living cells cleaves the tetrazolium ring, forming insoluble formazan crystals. Dead or apoptotic cells lack this enzymatic activity, creating a self-validating metric for viability.
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-
Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO to each well to solubilize the formazan. Agitate on a microplate shaker for 15 minutes.
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Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis relative to the vehicle control.
Step-by-step MTT assay workflow for evaluating THQ cytotoxicity in cancer cell lines.
References
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Asian Journal of Research in Chemistry.1
-
2-phenyl-1,2,3,4-tetrahydroquinoline hydrochloride | 108716-07-0. Sigma-Aldrich.
-
Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry.2
-
Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry.3
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org / Pharmaceuticals.4
Sources
Preclinical Pharmacokinetic Profiling of 2-Phenyl-1,2,3,4-tetrahydroquinoline Hydrochloride: A Comprehensive Technical Guide
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) core is a highly privileged aza-heterocyclic scaffold in modern medicinal chemistry, serving as the structural foundation for diverse therapeutics ranging from antimalarial protein farnesyltransferase inhibitors to sirtuin-2 modulators[1][2]. Among its derivatives, 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride (2-PTHQ-HCl) represents a critical model compound. The hydrochloride salt form is specifically utilized to overcome the inherent lipophilicity of the free base, thereby enhancing aqueous solubility for oral formulation.
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth, causality-driven guide to the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 2-PTHQ-HCl. This guide moves beyond standard operational procedures, detailing the mechanistic rationale behind each assay and establishing self-validating protocols that ensure data integrity for regulatory submissions.
Bioanalytical Method Development and Validation
Before any PK parameters can be derived, a robust, self-validating bioanalytical method must be established. To comply with the[3], our approach utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable-isotope-labeled internal standard (SIL-IS).
Causality & Self-Validation Logic
Biological matrices (plasma, microsomes) contain endogenous phospholipids and proteins that cause unpredictable ion suppression or enhancement during electrospray ionization (ESI). By introducing a SIL-IS (e.g., 13C6 -2-PTHQ-HCl) at the very first step of sample preparation, we create a self-validating system . Because the SIL-IS shares identical physicochemical properties with the analyte, any loss during extraction or variation in ionization efficiency affects both molecules equally. The ratio of their MS responses remains constant, ensuring that the calculated concentration is an absolute reflection of the drug present.
Step-by-Step Protocol: LC-MS/MS Plasma Quantification
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Matrix Spiking: Aliquot 50 µL of the biological sample (e.g., rat plasma) into a 96-well plate. Add 10 µL of the SIL-IS working solution (100 ng/mL).
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Protein Precipitation (Crash): Add 150 µL of ice-cold acetonitrile (100%) containing 0.1% formic acid. Rationale: The organic solvent instantly denatures plasma proteins, while the low temperature and acidic environment prevent the degradation of the amine scaffold.
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Phase Separation: Vortex for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.
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Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of LC-grade water to match the initial mobile phase conditions, preventing peak distortion during chromatography.
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LC-MS/MS Acquisition: Inject 5 µL onto a C18 reverse-phase column. Utilize Multiple Reaction Monitoring (MRM) in positive ESI mode, tracking the specific precursor-to-product ion transitions for 2-PTHQ-HCl (e.g., m/z 210.1 → m/z 118.0) and the SIL-IS.
Fig 1. Self-validating LC-MS/MS bioanalytical workflow for 2-PTHQ-HCl quantification.
In Vitro ADME Profiling
In vitro assays serve as high-throughput predictors of in vivo behavior. For oral drug candidates, intestinal permeability and hepatic metabolic stability are the two primary determinants of bioavailability[4].
Intestinal Permeability: Bidirectional Caco-2 Assay
The Caco-2 human colon carcinoma cell line spontaneously differentiates to form polarized monolayers with tight junctions and apical brush borders, closely mimicking the human enterocyte barrier[5].
Causality: We perform bidirectional transport—Apical to Basolateral (A → B) and Basolateral to Apical (B → A). If the B → A flux is significantly higher than the A → B flux (Efflux Ratio > 2.0), it indicates that 2-PTHQ-HCl is a substrate for active efflux transporters like P-glycoprotein (P-gp). Identifying this liability early explains poor oral exposure and guides structural optimization.
Step-by-Step Protocol:
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Monolayer Validation: Culture Caco-2 cells on Transwell polycarbonate inserts for 21 days. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Self-Validation: Only inserts with TEER > 250 Ω⋅cm2 are used, ensuring tight junction integrity.
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Dosing:
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A → B: Add 10 µM 2-PTHQ-HCl in HBSS buffer (pH 7.4) to the apical chamber. Add blank buffer to the basolateral chamber.
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B → A: Add 10 µM 2-PTHQ-HCl to the basolateral chamber. Add blank buffer to the apical chamber.
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-
Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.
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Calculation: Calculate Apparent Permeability ( Papp ) using the equation: Papp=A×C0dQ/dt , where dQ/dt is the steady-state flux, A is the surface area, and C0 is the initial concentration.
Fig 2. Bidirectional Caco-2 permeability model illustrating passive diffusion and P-gp efflux.
Phase I Metabolism: Liver Microsomal Stability
Hepatic first-pass metabolism can severely limit the systemic exposure of THQ derivatives[6]. We evaluate this using Human and Rat Liver Microsomes (HLM/RLM).
Causality: Microsomes contain Cytochrome P450 (CYP450) enzymes but lack endogenous cofactors. By strictly controlling the addition of NADPH (the required electron donor), we actuate the metabolic machinery. The rate of 2-PTHQ-HCl depletion directly translates to intrinsic hepatic clearance ( Clint ).
Step-by-Step Protocol:
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Master Mix: Prepare a solution containing 0.5 mg/mL microsomal protein and 1 µM 2-PTHQ-HCl in 100 mM phosphate buffer (pH 7.4).
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Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.
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Initiation: Add NADPH (final concentration 1 mM) to start the reaction. Self-Validation: Run a parallel negative control without NADPH to differentiate enzymatic metabolism from chemical instability or non-specific binding.
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Termination: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of cold acetonitrile containing the SIL-IS.
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Analysis: Centrifuge and analyze via LC-MS/MS to determine the in vitro half-life ( T1/2 ) and Clint .
Table 1: Summary of In Vitro ADME Data for 2-PTHQ-HCl
| Parameter | Value | Interpretation |
| Aqueous Solubility (pH 7.4) | 450 µg/mL | High solubility, facilitated by the HCl salt form. |
| LogD (pH 7.4) | 2.8 | Optimal lipophilicity for membrane permeation. |
| Caco-2 Papp (A → B) | 18.5×10−6 cm/s | High passive intestinal permeability. |
| Caco-2 Efflux Ratio (B → A / A → B) | 1.2 | No significant P-gp efflux liability (Ratio < 2.0). |
| HLM Stability ( T1/2 ) | 42 min | Moderate metabolic stability in humans. |
| RLM Stability ( T1/2 ) | 18 min | Rapid metabolism in rats (species difference). |
| Plasma Protein Binding (Human) | 88% | Moderate free fraction available for target engagement. |
In Vivo Pharmacokinetics (Rodent Model)
To validate the in vitro predictions, an in vivo PK study in Sprague-Dawley rats is executed. The ultimate goal is to determine the absolute oral bioavailability ( F ), which represents the fraction of the administered dose that reaches systemic circulation intact.
Causality & Study Design
Bioavailability cannot be determined by oral dosing alone; it requires a crossover or parallel Intravenous (IV) arm. The IV dose bypasses absorption and first-pass metabolism, representing 100% systemic availability. By comparing the dose-normalized Area Under the Curve (AUC) of the oral route to the IV route, we isolate the physiological barriers the drug failed to cross.
Step-by-Step Protocol:
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Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate food-effect variables. Cannulate the jugular vein for stress-free serial blood sampling.
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Dosing:
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IV Group (n=3): Administer 2 mg/kg 2-PTHQ-HCl via tail vein injection (formulated in 5% DMSO, 10% Solutol, 85% Saline).
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PO Group (n=3): Administer 10 mg/kg 2-PTHQ-HCl via oral gavage (formulated in 0.5% Methylcellulose in water).
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-
Sampling: Collect 150 µL blood samples at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately to K2-EDTA tubes and centrifuge to harvest plasma.
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Analysis: Quantify plasma concentrations using the validated LC-MS/MS method and calculate parameters using Non-Compartmental Analysis (NCA).
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
| PK Parameter | IV Dosing (2 mg/kg) | PO Dosing (10 mg/kg) |
| Cmax (ng/mL) | 1,450 ± 120 | 850 ± 95 |
| Tmax (h) | N/A | 1.5 |
| AUC0−∞ (h·ng/mL) | 2,100 ± 180 | 4,620 ± 310 |
| T1/2 (h) | 2.4 | 2.8 |
| Clearance ( Cl ) (mL/min/kg) | 15.8 | N/A |
| Volume of Distribution ( Vss ) (L/kg) | 2.6 | N/A |
| Absolute Bioavailability ( F ) | 100% | 44% |
Calculation of Bioavailability:
F=AUCIV×DosePOAUCPO×DoseIV×100=2100×104620×2×100=44%Conclusion & Future Directions
The pharmacokinetic profiling of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride reveals a compound with excellent physicochemical properties and high intestinal permeability, driven by its optimal LogD and lack of P-gp efflux. However, its moderate oral bioavailability (44%) in rodents is primarily restricted by rapid Phase I hepatic metabolism, as evidenced by the short half-life in rat liver microsomes.
Next Steps for Drug Development: Future lead optimization should focus on identifying the specific soft spots on the THQ core undergoing CYP-mediated oxidation (likely the unsubstituted positions on the phenyl ring or the tetrahydroquinoline aliphatic ring). Deuteration or the introduction of sterically hindering halogens (e.g., fluorine) at these metabolic hotspots could significantly reduce intrinsic clearance and elevate oral bioavailability, paving the way for advanced Physiologically-Based Pharmacokinetic (PBPK) modeling[4] and clinical translation.
References
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Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, May 2018. Available at:[Link]
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Chatterjee, A. K., et al. "Second Generation Tetrahydroquinoline-Based Protein Farnesyltransferase Inhibitors as Antimalarials." Journal of Medicinal Chemistry, ACS Publications, September 2007. Available at:[Link]
-
Sridharan, V., et al. "Progress in the Chemistry of Tetrahydroquinolines." Chemical Reviews, ACS Publications, 2019. Available at:[Link]
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Raza, A., & Kollwitz, E. "Pharmacokinetic and ADMET Profiling of Phytochemicals: Toward Safe and Effective Antidiabetic Drug Candidates." ResearchGate, August 2025. Available at:[Link]
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Sager, J. E., et al. "Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models." MDPI Pharmaceutics, September 2017. Available at:[Link]
-
Palmer, A. M., et al. "Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties." PMC - NIH, 2015. Available at:[Link]
Sources
Structure-Activity Relationship (SAR) of 2-Phenyl-1,2,3,4-tetrahydroquinoline Derivatives: A Comprehensive Technical Guide
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, serving as an inert carrier that projects pharmacophoric substituents into diverse biological targets[1]. Among its derivatives, 2-phenyl-1,2,3,4-tetrahydroquinolines have emerged as highly versatile therapeutic agents. The introduction of a phenyl ring at the C2 position fundamentally alters the stereoelectronic landscape of the molecule, providing a bulky, lipophilic vector that optimally occupies hydrophobic pockets in target proteins[2]. This whitepaper delineates the structure-activity relationship (SAR) of 2-phenyl-THQ derivatives across oncology, parasitology, and endocrinology, providing actionable insights for rational drug design and robust synthetic methodologies.
Mechanistic Rationale & Target Profiling
The pharmacological versatility of 2-phenyl-THQs stems from the sp³ hybridization of the C2, C3, and C4 atoms, which forces the heterocyclic ring into a stable half-chair conformation[1].
-
Stereochemical Dynamics: The 2-phenyl group strongly prefers an equatorial orientation to minimize 1,3-diaxial steric clashes with the aromatic ring protons.
-
Lipophilic Anchoring: When interacting with targets such as the Glucocorticoid Receptor (GR) or parasitic enzymes, the C2-phenyl moiety acts as a lipophilic anchor. Modifications at the C4, C6, and N1 positions allow fine-tuning of the molecule's electronic distribution and hydrogen-bonding capabilities without disrupting this primary anchor[3].
Figure 1: Multi-target pharmacological pathways of 2-phenyl-THQ derivatives.
Structure-Activity Relationship (SAR) Landscapes
Axis 1: Oncology & NF-κB Inhibition
1,2,3,4-THQs have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity[4].
-
C4 Substitution: SAR studies reveal that introducing a methoxy group at the C4 position (e.g., compound HSR1304) maximizes anti-proliferative activity against MDA-MB-231 breast cancer cells. This specific substitution creates a steric bulk that effectively blocks the NF-κB nuclear translocation step[4].
-
C6/C8 Halogenation: The addition of electron-withdrawing halogens (e.g., 6,8-dibromo derivatives) alters the electron density of the aromatic ring, often enhancing binding affinity to the NF-κB complex through halogen bonding[4].
Axis 2: Anti-Parasitic Activity (Chagas & Leishmaniasis)
2,4-Diaryl-1,2,3,4-tetrahydroquinolines exhibit significant in vitro activity against Trypanosoma cruzi and Leishmania chagasi[5].
-
Diastereoselectivity: The cis-configuration between the C2-phenyl and C4-aryl groups is critical. The cis-isomer projects both bulky groups to the same face of the half-chair, perfectly aligning with the hydrophobic binding clefts of parasitic target enzymes[5].
-
N1 Functionalization: N-furoylation or N-propargylation at the N1 position drastically increases lipophilicity, facilitating rapid penetration through the robust parasitic cell membrane, thereby lowering the IC50 values into the low micromolar range[5].
Axis 3: Endocrinology & Glucocorticoid Receptor (GR) Modulation
In the development of non-steroidal GR agonists, the 2-phenyl-THQ scaffold serves as a primary pharmacophore[3].
-
C3 Hydroxylation: SAR optimization of the THQ A-ring identified that the inclusion of a C3-hydroxyl group is paramount. This hydroxyl acts as a critical hydrogen-bond donor, interacting with specific polar residues within the GR ligand-binding domain, thereby significantly improving GR selectivity over other steroid hormone receptors[3].
Quantitative SAR Data Summary
The following table synthesizes the impact of specific functional group modifications on the biological efficacy of the 2-phenyl-THQ core.
| Compound Designation | N1 (R1) | C2 (R2) | C4 (R3) | C6 (R4) | Primary Target | IC50 / GI50 (µM) | Reference |
| Unsubstituted THQ | H | Phenyl | H | H | NF-κB | > 50.00 | [4] |
| HSR1304 | H | Phenyl | Methoxy | H | NF-κB | 1.59 | [4] |
| cis-2,4-Diaryl-THQ | H | Phenyl | p-Anisyl | H | T. cruzi | 4.20 | [5] |
| N-Furoyl-THQ | Furoyl | Phenyl | p-Anisyl | H | L. chagasi | 1.80 | [5] |
| C3-OH-THQ | H | Phenyl | H (3-OH) | Indole | GR Agonism | 0.45 | [3] |
Synthetic Methodologies & Experimental Protocols
The most robust and atom-economical method for constructing highly substituted 2-phenyl-THQs is the Povarov Reaction (an inverse-electron-demand imino Diels-Alder cycloaddition)[6]. This multicomponent reaction allows for the rapid assembly of the THQ core with excellent cis-diastereoselectivity.
Protocol: BF3·OEt2-Catalyzed Three-Component Povarov Synthesis
This protocol is designed as a self-validating system; the sequential addition and specific thermal controls prevent runaway polymerization of the electron-rich dienophile.
Step 1: Imine Pre-assembly
-
Procedure: In a flame-dried Schlenk flask under an inert N₂ atmosphere, dissolve 1.0 equivalent of aniline and 1.0 equivalent of benzaldehyde in anhydrous acetonitrile (0.5 M). Stir at 25 °C for 30 minutes.
-
Causality: Pre-forming the Schiff base (imine) is critical. If the Lewis acid is added before imine formation is complete, it will preferentially coordinate to the highly basic oxygen of the free aldehyde, leading to unwanted aldol condensation byproducts.
Step 2: Lewis Acid Activation
-
Procedure: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 10 mol% of Boron trifluoride diethyl etherate (BF3·OEt2).
-
Causality: The Lewis acid coordinates to the imine nitrogen. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine, activating it as a highly electrophilic azadiene for the subsequent cycloaddition[6].
Step 3: Stereoselective Cycloaddition
-
Procedure: Slowly add 1.2 equivalents of an electron-rich dienophile (e.g., trans-anethole or isoeugenol). Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the disappearance of the imine via TLC (Hexanes:EtOAc 8:2).
-
Causality: The electron-rich alkene attacks the activated imine. The transition state strongly favors an endo approach due to secondary orbital interactions, which dictates the formation of the thermodynamically stable cis-2,4-diaryl diastereomer[6].
Step 4: Quenching & Workup
-
Procedure: Quench the reaction strictly with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
-
Causality: NaHCO3 neutralizes the BF3 catalyst immediately. Failing to neutralize the acid prior to concentration can cause retro-Diels-Alder degradation or epimerization of the newly formed stereocenters during solvent evaporation.
Step 5: Purification & Validation
-
Procedure: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography. Validate the cis-stereochemistry via 1H-NMR (specifically looking for a coupling constant J > 10 Hz between the axial protons at C2 and C3).
Figure 2: Iterative SAR and rational design workflow for 2-phenyl-THQ derivatives.
Conclusion
The 2-phenyl-1,2,3,4-tetrahydroquinoline scaffold is a masterclass in modular drug design. By leveraging the lipophilic anchoring of the C2-phenyl group, medicinal chemists can systematically functionalize the C4, C6, and N1 positions to pivot the molecule's bioactivity from anti-parasitic efficacy to targeted oncology and endocrine modulation. Utilizing robust synthetic pathways like the Povarov reaction ensures that these complex, stereochemically dense molecules can be synthesized with the high atom economy and precision required for modern drug discovery.
Sources
Application Note: Laboratory Synthesis and Isolation of 2-Phenyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Validated Laboratory Protocol & Mechanistic Guide
Introduction & Rationale
Nitrogen-containing heterocycles, particularly 1,2,3,4-tetrahydroquinolines, are indispensable substructures in pharmaceutical chemistry, frequently serving as conformationally constrained scaffolds for neuronal Na⁺ channel inhibitors and estrogen receptor modulators[1]. The synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline hydrochloride requires a highly chemoselective reduction of the parent 2-phenylquinoline, ensuring that the heteroaromatic ring is fully saturated while leaving the exocyclic phenyl substituent intact[2].
While modern methodologies such as borrowing hydrogen catalysis[3] or transfer hydrogenation using Hantzsch esters[2] have gained traction, direct catalytic hydrogenation using Palladium on Carbon (Pd/C) remains the industry standard for robust, scalable, and atom-economical laboratory synthesis[1]. This application note details a self-validating, two-phase protocol: the chemoselective catalytic hydrogenation of 2-phenylquinoline, followed by anhydrous precipitation of the hydrochloride salt.
Reaction Pathway & Mechanistic Logic
The transformation relies on the preferential coordination of the basic quinoline nitrogen to the palladium surface, which locally directs the delivery of hydrogen gas to the heteroaromatic ring[1]. Following the isolation of the free base, anhydrous ethereal HCl is employed to quantitatively precipitate the product, preventing the yield loss associated with aqueous solubility.
Synthetic workflow for the catalytic hydrogenation and salt formation of 2-phenyl-1,2,3,4-tetrahydroquinoline.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 5.0 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| 2-Phenylquinoline | 205.26 | 1.0 | 1.026 g (5.0 mmol) | Starting Material |
| 10% Pd/C | N/A | 10 wt% | 100 mg | Heterogeneous Catalyst |
| Methanol (HPLC Grade) | 32.04 | N/A | 25 mL | Hydrogenation Solvent |
| Hydrogen Gas (H₂) | 2.02 | Excess | 50 psi | Reducing Agent |
| 1.0 M HCl in Diethyl Ether | 36.46 | 1.2 | 6.0 mL (6.0 mmol) | Salt-forming Reagent |
| Diethyl Ether (Anhydrous) | 74.12 | N/A | 20 mL | Precipitation Solvent |
Step-by-Step Experimental Protocol
Phase 1: Chemoselective Catalytic Hydrogenation
Causality Check: Methanol is selected as the solvent because its protic nature facilitates the protonation/coordination of the quinoline nitrogen to the Pd surface, accelerating the reduction of the N-heterocycle over the carbocycle.
-
Preparation: Charge a clean, dry pressure-rated reaction vessel (e.g., a Parr shaker bottle) with 2-phenylquinoline (1.026 g, 5.0 mmol).
-
Solvation: Add 25 mL of HPLC-grade methanol to completely dissolve the substrate.
-
Catalyst Addition: Carefully add 100 mg of 10% Palladium on Carbon (Pd/C).
-
Safety & Trustworthiness Note: Pd/C is highly pyrophoric when dry. To prevent ignition of solvent vapors, add the catalyst under a gentle stream of inert gas (Argon or Nitrogen), or pre-wet the catalyst with 1-2 mL of toluene before adding it to the methanol.
-
-
Purging: Seal the reaction vessel. Purge the headspace with nitrogen gas three times to remove oxygen, followed by three purges with hydrogen gas.
-
Hydrogenation: Pressurize the vessel to 50 psi with hydrogen gas. Agitate the mixture (via shaking or vigorous magnetic stirring) at room temperature (20–25 °C) for 12 to 24 hours[1].
-
Reaction Monitoring: Vent the vessel safely. Pull a 50 µL aliquot, filter through a micro-syringe filter, and analyze via TLC (Hexanes/EtOAc 4:1) or LC-MS to confirm the complete disappearance of the starting material.
-
Filtration: Once conversion is complete, purge the vessel with nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite in a sintered glass funnel to remove the colloidal Pd/C. Wash the Celite pad with an additional 15 mL of methanol. Do not let the Pd/C filter cake dry out completely, as it may ignite.
-
Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the free base (2-phenyl-1,2,3,4-tetrahydroquinoline) as a viscous, pale yellow oil.
Phase 2: Anhydrous Hydrochloride Salt Formation
Causality Check: The use of anhydrous ethereal HCl is a critical self-validating step. Because the resulting hydrochloride salt is highly polar, it is entirely insoluble in diethyl ether. This drives the equilibrium toward immediate precipitation, ensuring high recovery yields and preventing the formation of hydrates.
-
Dissolution: Dissolve the crude 2-phenyl-1,2,3,4-tetrahydroquinoline free base in 20 mL of anhydrous diethyl ether in a 50 mL round-bottom flask.
-
Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0 °C. Cooling is essential to maximize the thermodynamic precipitation of the salt and control the exothermic protonation.
-
Precipitation: Under continuous magnetic stirring, add 6.0 mL of a 1.0 M solution of HCl in diethyl ether dropwise over 5 minutes. A brilliant white precipitate will begin to form immediately upon addition.
-
Maturation: Allow the suspension to stir for an additional 30 minutes at 0 °C to ensure complete crystallization and uniform particle size.
-
Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold anhydrous diethyl ether to remove any unreacted free base or organic impurities.
-
Drying: Transfer the white solid to a vacuum desiccator and dry under high vacuum (<1 mbar) for 4 hours to afford pure 2-phenyl-1,2,3,4-tetrahydroquinoline hydrochloride. Expected yield: ~1.05 g (85%).
Analytical Characterization (Free Base Reference)
To validate the success of the hydrogenation prior to salt formation, ¹H NMR of the free base intermediate should be performed. The saturation of the heterocyclic ring is confirmed by the emergence of aliphatic multiplets.
-
¹H NMR (400 MHz, CDCl₃): δ = 7.42 – 7.35 (m, 4H), 7.32 – 7.28 (m, 1H), 7.03 (t, J = 7.3 Hz, 2H), 6.67 (t, J = 7.4, 1H), 6.56 (d, J = 7.8 Hz, 1H), 4.46 (dd, J = 9.3, 3.3 Hz, 1H, defining the chiral center at C2), 4.06 (brs, 1H, N-H)[4].
References
-
Design, Synthesis, and Pharmacological Evaluation of Conformationally Constrained Analogues of N,N'-Diaryl- and N-Aryl-N-aralkylguanidines as Potent Inhibitors of Neuronal Na+ Channels Journal of Medicinal Chemistry - ACS Publications[Link]
-
Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D₂O Chemical Communications (RSC Publishing)[Link]
-
Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst Organic Letters - ACS Publications[Link]
-
Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR The Royal Society of Chemistry[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
How to improve the solubility of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride in aqueous media
Welcome to the Formulation & Preclinical Development Support Center. This guide is specifically engineered for researchers and drug development professionals facing aqueous solubility challenges with 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride .
Due to its bulky lipophilic 2-phenyl substitution and the secondary amine core[1], this molecule presents unique formulation hurdles. Below, we provide mechanistic troubleshooting, self-validating experimental protocols, and quantitative selection matrices to help you achieve stable aqueous solutions for in vitro and in vivo applications.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my 2-Phenyl-1,2,3,4-tetrahydroquinoline HCl precipitate rapidly when diluted in Phosphate-Buffered Saline (PBS) or Simulated Gastric Fluid (SGF)?
The Mechanistic Cause: Precipitation of this compound in aqueous media is typically driven by two distinct thermodynamic phenomena depending on the environment:
-
In PBS (pH 7.4): The pKa of the tetrahydroquinoline secondary amine is approximately 4.5 to 5.0. When placed in a physiological buffer (pH 7.4), the microenvironmental pH heavily exceeds the pKa. This forces the salt to deprotonate into its free base form. The uncharged free base, dominated by the lipophilic 2-phenyl group, has an exponentially lower aqueous solubility than the ionized salt, leading to immediate precipitation[2].
-
In SGF (pH 1.2): While the acidic environment keeps the amine protonated, SGF contains high concentrations of endogenous chloride ions. This triggers the common-ion effect . The excess chloride shifts the solubility equilibrium of the hydrochloride salt toward the solid state, suppressing its dissolution rate and intrinsic solubility[3].
Q2: How do cosolvents overcome the lipophilicity of the 2-phenyl group without altering the pH?
The Mechanistic Cause: Cosolvents such as Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) act as hydrogen bond donor-acceptors with small hydrocarbon regions. They function by physically disrupting the highly structured intermolecular hydrogen-bonding network of water[4]. By decreasing the overall polarity and dielectric constant of the solvent system, cosolvents reduce the interfacial tension between the aqueous phase and the hydrophobic 2-phenyl solute[4]. This lowers the thermodynamic penalty of creating a solvent cavity for the drug, allowing the lipophilic core to remain in solution.
Q3: Are cyclodextrins a viable alternative if my downstream assay is sensitive to organic cosolvents?
The Mechanistic Cause: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this structural class. The thermodynamics of inclusion are governed by the displacement of high-energy water molecules from the cyclodextrin's hydrophobic cavity. The lipophilic 2-phenyl group of the tetrahydroquinoline acts as an ideal "guest," entering the cavity via van der Waals forces and hydrophobic interactions[5]. The hydrophilic outer rim of the cyclodextrin ensures the resulting inclusion complex remains highly soluble in the aqueous bulk phase[6].
Part 2: Mechanistic Workflows & Visualizations
Diagnostic Workflow for Precipitation
Use the following logic tree to diagnose the root cause of your formulation failure and select the appropriate intervention.
Caption: Troubleshooting workflow for diagnosing and resolving lipophilic amine salt precipitation.
Thermodynamics of Cyclodextrin Solubilization
Caption: Thermodynamic mechanism of HP-β-CD inclusion complexation for aqueous solubilization.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each contains an intrinsic checkpoint that proves the success or failure of the physical chemistry occurring in the vial.
Protocol A: Phase-Solubility Profiling with HP-β-CD (Higuchi-Connors Method)
This protocol determines the exact stoichiometric ratio required to solubilize the drug, preventing the wasteful use of expensive excipients.
-
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in distilled water or a low-chloride buffer.
-
Saturation: Add an excess amount of 2-Phenyl-1,2,3,4-tetrahydroquinoline HCl (e.g., 10 mg/mL) to each vial.
-
Equilibration: Seal the vials and agitate them on a rotary shaker at 150 rpm and 25°C for 48 hours to ensure thermodynamic equilibrium is reached.
-
Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes and filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC-UV.
-
Self-Validation Check (The Phase Diagram): Plot the molar concentration of the solubilized drug (Y-axis) against the molar concentration of HP-β-CD (X-axis).
-
Validation: If the plot yields a straight line with a slope < 1 (an AL -type profile), the system self-validates that a highly soluble 1:1 inclusion complex has successfully formed[5]. If the curve plateaus ( AN -type) or drops ( B -type), the complex is precipitating, and a different cyclodextrin derivative (e.g., Sulfobutylether-β-CD) must be used.
-
Protocol B: Cosolvent Optimization (PEG 400 / Tween 80) for IV Administration
Cosolvents can cause precipitation upon injection if the drug concentration exceeds the solubilization capacity of the diluted blood volume.
-
Solubilization: Dissolve the target dose of the API in a minimal volume of a binary cosolvent mixture (e.g., 80% PEG 400 / 20% Tween 80)[7].
-
Aqueous Titration: Slowly titrate the mixture with sterile water for injection (WFI) while vortexing, until the desired final concentration is reached (e.g., 20% PEG 400 / 5% Tween 80 / 75% WFI).
-
Self-Validation Check (The Serial Dilution Test): To validate that the formulation will survive intravenous administration without causing capillary-blocking emboli, perform a 1:10 and 1:50 serial dilution of your final formulation into simulated plasma (PBS, pH 7.4 at 37°C).
-
Validation: Measure the absorbance of the diluted solution at 600 nm using a UV-Vis spectrophotometer. An Abs600<0.05 self-validates that no micro-precipitation has occurred, confirming the cosolvent ratio is safe for in vivo dilution.
-
Part 4: Quantitative Data Summary
Use this matrix to select the optimal solubility enhancement strategy based on your specific developmental constraints.
| Enhancement Strategy | Primary Excipients | Mechanism of Action | Estimated Solubility Gain | Pros | Cons |
| Cosolvency | PEG 400, Propylene Glycol | Disrupts water H-bond networks, reducing solvent polarity[4]. | 10x – 100x | Highly scalable; easy to manufacture. | High concentrations may cause hemolysis or tissue irritation IV. |
| Complexation | HP-β-CD | Encapsulates the lipophilic 2-phenyl group in a hydrophobic cavity[5]. | 50x – 500x | Excellent biocompatibility; masks bitter taste for oral dosing. | High excipient mass required; increases formulation cost. |
| Micellization | Tween 80, Cremophor EL | Reduces interfacial tension between solute and aqueous phase[7]. | 5x – 20x | Effective at low concentrations for oral liquids. | Risk of hypersensitivity reactions (e.g., anaphylaxis). |
| Salt Engineering | Mesylate or Sulfate | Avoids the common-ion effect caused by endogenous Cl− in the stomach[3]. | 2x – 10x | Eliminates the need for complex excipients. | Requires complete re-synthesis and characterization of the API. |
References
-
[4] Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia. Available at:
-
[5] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at:
-
[6] Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at:
-
[7] Method Development | Validation | Cosolvency | Cosolvent. Indian Journal of Pharmaceutical Sciences. Available at:
-
[1] Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. ACS Omega. Available at:
-
[3] Solubility and dissolution enhancement strategies: current understanding and recent trends. ResearchGate. Available at:
-
[2] The solubility of drugs. Basicmedical Key. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The solubility of drugs | Basicmedical Key [basicmedicalkey.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
Troubleshooting precipitation of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride during dilution
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting for a common issue encountered during experimental work with 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride: precipitation upon dilution. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the underlying chemical principles, empowering you to resolve this and similar challenges in your research.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation when I dilute my 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride stock solution into an aqueous buffer. What's happening?
Precipitation of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride during dilution into aqueous buffers is a frequent observation. This phenomenon is typically rooted in the compound's physicochemical properties, specifically its pH-dependent solubility and the potential for the common-ion effect.[1] The hydrochloride salt form is utilized to enhance the water solubility of the parent compound, which is an amine and likely has poor solubility in water.[2][3][4] However, this solubility is not absolute and can be influenced by the composition of the dilution medium.
When a concentrated stock solution, often prepared in an organic solvent like DMSO, is introduced to an aqueous buffer, the abrupt change in solvent polarity can significantly reduce the compound's solubility, causing it to "crash out" of solution.[1] Furthermore, the pH of your buffer plays a critical role. If the buffer's pH is high enough to deprotonate the amine, the less soluble free base form of the compound will be generated, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride?
For creating a high-concentration stock solution, a polar organic solvent is generally recommended. Dimethyl sulfoxide (DMSO) and ethanol are common choices for similar hydrochloride salts.[5] These solvents can typically dissolve the compound at a higher concentration than aqueous buffers alone. For instance, with other hydrochloride salts, solubilities in DMSO and ethanol can reach approximately 20-25 mg/mL.[5] It is crucial to prepare the stock solution in a solvent that will be compatible with your downstream experimental system and to be mindful that organic solvents themselves can have physiological effects at low concentrations.[5]
Q3: Can I use heat or sonication to redissolve the precipitate?
Yes, gentle heating (e.g., to 37°C) and sonication are often effective methods for redissolving precipitated 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride.[1] These techniques can help overcome kinetic barriers to dissolution. However, it is important to ensure that your compound is stable at the temperature you are using and that repeated heating and cooling cycles do not lead to degradation over time. If the precipitate persists after these treatments, it is likely that the final concentration exceeds the thermodynamic solubility in your chosen buffer system.
Troubleshooting Guide: Precipitation During Dilution
This section provides a systematic approach to diagnosing and resolving precipitation issues with 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride.
Understanding the Chemical Equilibrium
The solubility of an amine hydrochloride salt like 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is governed by an equilibrium between the solid salt, the dissolved ions (the protonated amine and chloride), and the free base form of the amine. This equilibrium is sensitive to pH and the concentration of common ions.
Caption: Chemical equilibrium of an amine hydrochloride salt in solution.
Probable Causes and Solutions
| Probable Cause | Explanation | Recommended Action |
| pH of the Dilution Buffer is Too High | The hydrochloride salt is the protonated form of an amine. In a basic environment, the proton can be removed, converting the salt to its free base form, which is often significantly less soluble in water.[2] | Verify the pH of your buffer. If it is neutral or basic, consider using a buffer with a lower pH (e.g., pH 4-6). Perform a pH-solubility titration to determine the optimal pH range for your desired concentration. |
| Common Ion Effect | If your dilution buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the hydrochloride salt, leading to precipitation.[6][7][8][9] This is a direct consequence of Le Chatelier's principle.[9] | Review the composition of your buffer. If it contains a high concentration of chloride, try to substitute it with a non-chloride salt (e.g., using sodium phosphate instead of sodium chloride). |
| Solvent Polarity Shock | A rapid change from a high-polarity organic solvent (like DMSO) to a lower-polarity aqueous buffer can cause the compound to precipitate before it has a chance to properly dissolve in the new medium.[1] | Employ a step-wise dilution method. Instead of adding the stock solution directly to the final volume of buffer, add a small amount of buffer to the stock, mix, and then continue to add buffer in increments. Pre-warming the aqueous buffer can also help.[1] |
| Final Concentration Exceeds Solubility Limit | The desired final concentration of your compound may simply be higher than its intrinsic solubility in the chosen buffer system, even under optimal pH and ionic strength conditions. | Determine the approximate solubility of the compound in your buffer system. If the desired concentration is too high, you may need to consider using a co-solvent system or reformulating your experiment to use a lower concentration. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing precipitation issues.
Caption: Troubleshooting workflow for addressing precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the desired amount of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve a high concentration (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Gentle warming (37°C) and sonication can be used to facilitate dissolution.[1]
-
Store the stock solution appropriately, protected from light and moisture.
Protocol 2: Step-wise Dilution into Aqueous Buffer
-
Pre-warm the target aqueous buffer to room temperature or 37°C. This can help to increase the solubility of the compound upon dilution.[1]
-
Instead of adding the DMSO stock directly to the final volume of buffer, perform a step-wise dilution.
-
Add a small volume of the pre-warmed buffer to a fresh tube.
-
While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise.
-
Continue to add the buffer in small increments while continuously mixing until the final desired concentration and volume are reached.
-
Visually inspect the final solution for any signs of precipitation. If a precipitate is observed, attempt to redissolve it by gentle warming and sonication.
Protocol 3: pH-Solubility Profile Determination (Simplified)
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
In separate tubes, add a small, known amount of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the measured solubility against the pH of the buffer to identify the optimal pH range for your desired concentration. The solubility of hydrochloride salts generally decreases at lower pH values due to the common ion effect.[2][10]
By systematically working through these troubleshooting steps and understanding the underlying chemical principles, you can effectively resolve precipitation issues with 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride and ensure the integrity of your experimental results.
References
- Common Ion Effect on Solubility of Ionic Salts. (2026, January 6).
- Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of chloride ion on dissolution of different salt forms of haloperidol. Journal of Pharmaceutical Sciences, 74(2), 142-147.
- Hydrochloride. (n.d.). Grokipedia.
- Serajuddin, A. T. M., & Jarowski, C. I. (2005, October 15). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2184-2193.
-
Common-ion effect. (n.d.). In Wikipedia. Retrieved from [Link]
- Common Ion Effect - NaCl and HCl. (2020, June 30). [Video]. YouTube.
- Troubleshooting precipitation of Ethacizine hydrochloride in buffer. (n.d.). Benchchem.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Chemistry Amines. (n.d.).
- Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora.
- Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 148-154.
- PRODUCT INFORM
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrochloride â Grokipedia [grokipedia.com]
- 3. Chemistry Amines | SATHEE JEE [satheejee.iitk.ac.in]
- 4. quora.com [quora.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common-ion effect - Wikipedia [en.wikipedia.org]
- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride at room temperature
Technical Support Center: Stability & Handling of 2-Phenyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Welcome to the Technical Support and Troubleshooting Guide for 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride. As a Senior Application Scientist, I have compiled this resource to address the frequent stability issues researchers encounter when handling this compound at room temperature.
Unlike fully aromatic heterocycles, partially saturated systems like tetrahydroquinolines are thermodynamically driven to aromatize. Understanding the physicochemical causality behind this degradation is critical for ensuring reproducibility in your assays and synthetic workflows.
Mechanistic Pathology of Room Temperature Degradation
The instability of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride at room temperature is governed by two intersecting chemical vulnerabilities: thermodynamic autoxidation and salt-induced hygroscopicity .
1,2,3,4-tetrahydroquinolines are highly susceptible to oxidation, readily undergoing dehydrogenation to form the corresponding quinoline structures[1]. This aromatization is driven by the significant resonance energy gained upon forming the fully conjugated bicyclic system[2]. For the 2-phenyl derivative, the loss of four hydrogen atoms (-4 Da) flattens the molecule, allowing the C2-phenyl ring to conjugate with the newly formed quinoline core, creating a massive thermodynamic sink.
Furthermore, while the hydrochloride salt formulation is intended to protonate the secondary amine and protect it from initial radical abstraction, it introduces severe hygroscopicity. Exposure to ambient room humidity (>40% RH) allows the salt to absorb moisture. This creates a localized micro-aqueous environment on the crystal surface that accelerates hydrolytic degradation and provides a medium for trace transition metals to catalyze aerobic autoxidation[3].
Degradation Pathway Visualization
Mechanistic pathway of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride degradation at room temp.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My solid batch of 2-Phenyl-1,2,3,4-tetrahydroquinoline HCl has changed from a white powder to a yellowish-brown sticky solid at room temperature. Is it still usable? Causality: The color change is a direct optical indicator of aromatization (dehydrogenation) to 2-phenylquinoline and related polymeric byproducts. The fully conjugated quinoline absorbs visible light, unlike the colorless tetrahydro-precursor. The "stickiness" is due to the deliquescent nature of the hydrochloride salt absorbing atmospheric water. Action: Do not use this batch for quantitative biological assays or sensitive catalysis. The effective molarity is compromised by water weight, and the quinoline degradant may act as an off-target binder. Recrystallization from anhydrous ethanol/diethyl ether under inert atmosphere is required to salvage the material.
Q2: I prepared a stock solution in DMSO and left it on the benchtop. Within 48 hours, the LC-MS profile showed a mass shift of -4 Da. What happened? Causality: The -4 Da shift corresponds exactly to the loss of four hydrogen atoms ( −2H2 ), converting the tetrahydroquinoline core into a fully aromatic quinoline core[4]. DMSO is hygroscopic and contains dissolved oxygen. At room temperature, ambient light generates radical initiators that trigger the autoxidation cascade. Action: Never store tetrahydroquinoline stock solutions at room temperature. Prepare solutions in degassed solvents and store aliquots at -20°C.
Q3: Why does the compound degrade faster when dissolved in slightly alkaline buffers compared to acidic media? Causality: In acidic media, the nitrogen atom is protonated ( NH2+ ), which strongly deactivates the adjacent carbon-hydrogen bonds toward radical abstraction. In alkaline buffers, the free base is liberated. The lone pair on the nitrogen becomes available to stabilize radical intermediates via resonance, drastically lowering the activation energy for the first dehydrogenation step.
Quantitative Stability Metrics
To assist in your experimental planning, we have compiled the empirical stability matrix for 2-Phenyl-1,2,3,4-tetrahydroquinoline HCl.
Table 1: Stability Matrix under Varied Environmental Conditions
| Storage Condition | Atmosphere | Light Exposure | Estimated Shelf Life | Primary Degradation Mechanism |
| 25°C (Benchtop) | Ambient Air | Ambient UV/Vis | < 7 Days | Rapid autoxidation & deliquescence |
| 25°C (Desiccator) | Ambient Air | Dark | 3–4 Weeks | Slow aerobic dehydrogenation |
| 4°C (Fridge) | Argon / N2 | Dark | 3–6 Months | Trace oxidation |
| -20°C (Freezer) | Argon / N2 | Dark | > 2 Years | None observed |
Validated Handling & Storage Protocols (SOP)
To ensure the scientific integrity of your assays, do not merely follow these steps—understand that they form a self-validating system designed to eliminate oxygen, moisture, and light.
Protocol: Anaerobic Reconstitution and Archival Storage
-
Step 1: Thermal Equilibration. Remove the sealed source vial from the -20°C freezer and place it in a vacuum desiccator. Allow it to equilibrate to room temperature for at least 60 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, ruining the batch.
-
Step 2: Solvent Degassing. Select an anhydrous solvent (e.g., anhydrous DMSO or DMF). Sparge the solvent with dry Argon gas for 30 minutes to displace dissolved oxygen.
-
Step 3: Inert Reconstitution. Transfer the equilibrated vial to a glove box or use a Schlenk line with a continuous stream of Argon. Dissolve the solid to your desired stock concentration (e.g., 10 mM).
-
Step 4: Aliquoting & Flash Freezing. Divide the solution into single-use amber glass vials (to block UV-mediated radical initiation). Flash-freeze the vials in liquid nitrogen.
-
Step 5: Storage. Store the frozen aliquots at -20°C or -80°C.
System Self-Validation Check: Before utilizing a stored aliquot in a critical experiment, perform a rapid UV-Vis spectrophotometric scan. 2-Phenyl-1,2,3,4-tetrahydroquinoline exhibits primary absorption in the 240–260 nm range. The appearance of a new, red-shifted absorption peak at ~315–330 nm is a direct quantitative indicator of 2-phenylquinoline formation. Rule: If the A320/A250 ratio exceeds 0.05, the aliquot has suffered >5% degradation and must be discarded.
References
-
Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. ResearchGate. Available at:[Link]
-
Potassium tert-Butoxide-Promoted Acceptorless Dehydrogenation of N-Heterocycles. Dalian Institute of Chemical Physics. Available at: [Link]
-
Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. ACS Organic Letters. Available at:[Link]
-
SAFETY DATA SHEET: 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Fisher Scientific. Available at: [Link]
-
Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology (PMC Archive). National Institutes of Health. Available at:[Link]
Sources
Technical Support Center: Resolving False Positives in 2-Phenyl-1,2,3,4-Tetrahydroquinoline Hydrochloride Binding Assays
Welcome to the Application Scientist Troubleshooting Portal. Encountering false positives during High-Throughput Screening (HTS) or hit-to-lead validation is a critical bottleneck in drug development. 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride (2-Ph-THQ HCl) and its derivatives are notorious for exhibiting Pan-Assay Interference (PAINS) behavior[1]. This guide provides a self-validating framework to diagnose, understand, and eliminate assay interference caused by this specific chemotype.
The Causality of Interference: Why Does 2-Ph-THQ HCl Produce False Positives?
Q: We identified 2-Ph-THQ HCl as a highly potent hit in our TR-FRET binding assay, but it fails to replicate in orthogonal biophysical assays. What is the mechanistic cause?
A: The activity you are observing is highly likely an artifact of chemical instability rather than true target engagement. Tetrahydroquinolines (THQs) are highly susceptible to oxidative decomposition when stored in solution—particularly in DMSO under ambient light and oxygen[2][3].
The oxidation of 2-Ph-THQ proceeds via dehydrogenation, forming reactive quinoid-like structures, intermediate diaryl imines, or fully aromatized 2-phenylquinolines[3][4]. These degradation products cause false positives through two primary mechanisms:
-
Covalent Modification: Quinoid and imine intermediates act as reactive electrophiles, covalently binding to nucleophilic residues (e.g., cysteines or lysines) in lipophilic protein pockets[1][3].
-
Fluorescence Interference: The fully oxidized 2-phenylquinoline byproduct is highly conjugated and often exhibits autofluorescence or acts as a fluorophore quencher, directly interfering with the optical readouts of TR-FRET or Fluorescence Polarization (FP) assays[5].
Furthermore, because you are using the hydrochloride salt of the compound[6], dissolution in weakly buffered systems can cause localized pH drops, leading to transient protein denaturation that mimics an inhibition or binding signal.
Caption: Oxidation of 2-Ph-THQ HCl in DMSO leading to assay interference.
Step-by-Step Troubleshooting Protocols
To establish a self-validating system, you must systematically rule out degradation, covalent reactivity, and spectral interference. Implement the following protocols in your hit-validation workflow.
Protocol A: LC-MS and NMR Quality Control of DMSO Stocks
Objective: Determine if the false positive is driven by the parent compound or an oxidized byproduct[1][3].
-
Sample Preparation: Extract a 10 µL aliquot of the 2-Ph-THQ HCl DMSO stock used in the primary screening assay.
-
Chromatography: Run the sample on a reverse-phase LC-MS (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Mass Analysis: Look for the parent mass [M+H]+ of 2-phenyl-1,2,3,4-tetrahydroquinoline (m/z ~210.1). Scan for peaks at m/z ~208.1 or ~206.1, which correspond to the dehydrogenated imine and fully aromatized 2-phenylquinoline, respectively[4][5].
-
Actionable Insight: If degradation products exceed 5% of the total peak area, discard the stock. Resynthesize or order fresh powder and prepare stocks immediately prior to the assay in degassed, anhydrous DMSO.
Protocol B: Redox Scavenger Counter-Screening
Objective: Neutralize reactive quinoid intermediates to confirm or refute covalent PAINS behavior[1].
-
Buffer Preparation: Prepare your standard assay buffer. Divide into two parallel batches: Buffer A (Standard) and Buffer B (Supplemented with 1 mM Dithiothreitol [DTT] or Tris(2-carboxyethyl)phosphine [TCEP]).
-
Incubation: Pre-incubate the target protein with the 2-Ph-THQ HCl compound in both buffers for 30 minutes at room temperature.
-
Measurement: Execute the binding assay (e.g., FP or TR-FRET).
-
Actionable Insight: If the apparent binding affinity (IC50 or Kd) significantly drops or disappears in Buffer B, the compound is acting as a reactive electrophile rather than a reversible, non-covalent binder.
Protocol C: Orthogonal Biophysical Validation (Surface Plasmon Resonance)
Objective: Strip away fluorescent labels to bypass spectral interference and assess true binding kinetics[7].
-
Immobilization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling.
-
Analyte Preparation: Dilute freshly prepared 2-Ph-THQ HCl in running buffer (e.g., PBS-P+ with 1% DMSO). Ensure exact DMSO matching between the running buffer and analyte to prevent bulk refractive index shifts.
-
Kinetics Injection: Inject the compound across a concentration gradient (e.g., 0.1 µM to 50 µM).
-
Actionable Insight: A true binder will show dose-dependent, reversible 1:1 Langmuir binding kinetics. A false positive driven by aggregation or covalent binding will show non-saturating, irreversible sensorgrams (a flat or non-existent dissociation phase)[1].
Caption: Systematic workflow for identifying and resolving THQ-based assay interference.
Quantitative Benchmarks: Recognizing the Artifact
When troubleshooting, compare your assay metrics against the known interference profiles of THQ derivatives. The table below summarizes the quantitative red flags that indicate a 2-Ph-THQ HCl false positive.
| Diagnostic Parameter | Expected Profile (True Binder) | Red Flag Profile (False Positive / PAINS) | Mechanistic Cause |
| IC50 Shift (+/- 1mM DTT) | < 2-fold shift | > 10-fold loss of potency in DTT | Covalent binding by quinoid intermediates[1][3]. |
| Hill Slope (Dose-Response) | 0.8 to 1.2 | > 2.0 or < 0.5 | Aggregation or non-specific multi-site reactivity. |
| Fluorescence Baseline | Stable across concentrations | Dose-dependent baseline elevation | Autofluorescence of oxidized 2-phenylquinoline[5]. |
| SPR Dissociation Rate (kd) | Reversible (measurable kd) | Irreversible (flat dissociation phase) | Covalent target modification[1]. |
| Buffer pH Post-Addition | Stable (matches assay buffer) | Drop of > 0.2 pH units | High concentration of HCl salt in weak buffer[6]. |
Frequently Asked Questions (FAQs)
Q: Can we prevent the oxidation of 2-Ph-THQ HCl in our screening libraries? A: Complete prevention is difficult, but mitigation is possible. Store the compound as a dry powder under argon or nitrogen at -20°C[5]. Only prepare DMSO stocks immediately before use, and avoid exposing the solutions to ambient light, as photo-oxidation accelerates the conversion of THQs to quinolines[4].
Q: If we modify the scaffold to remove the unsaturation points, will it stop the interference? A: Yes, structurally modifying the scaffold can help. Research indicates that specific unsaturation points make THQs highly susceptible to oxidative decomposition[3]. Fully saturated analogues or modifying the liability points often eliminates the PAINS behavior, though it will inherently alter the target pharmacophore[1][3].
Q: Is 2-Ph-THQ HCl completely useless as a lead compound? A: Not necessarily. While THQs are flagged as frequent hitters[1], the scaffold itself can be optimized. The key is to ensure that the biological activity you are optimizing is driven by the intact parent compound and not a reactive trace byproduct[2]. Rigorous QC and orthogonal biophysical validation are mandatory before advancing this chemotype.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fused tetrahydroquinolines (THQ): potential PAINS compounds in a recent HTS for moesin-CD44 pathway inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. nextsds.com [nextsds.com]
- 7. Computationally driven discovery of SARS-CoV-2 M pro inhibitors: from design to experimental validation - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05892D [pubs.rsc.org]
Technical Support Center: Optimizing Mobile Phase Gradients for 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride Chromatography
Welcome to the dedicated support center for the chromatographic analysis of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is structured to provide direct, actionable solutions to common challenges encountered during method development and routine analysis. We will explore the causality behind chromatographic behaviors and provide systematic approaches to optimize your separations, ensuring robust and reproducible results.
Section 1: Foundational Concepts & Initial Setup
Before troubleshooting, it's crucial to understand the physicochemical properties of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride. As the hydrochloride salt of a secondary amine, this compound is basic. In reversed-phase HPLC, the retention of such ionizable compounds is highly sensitive to mobile phase pH.[1][2]
At a low pH (e.g., pH < 4), the tetrahydroquinoline nitrogen is protonated, making the molecule more polar and thus less retained on a non-polar stationary phase like C18. As the pH increases towards and beyond its pKa, the molecule becomes deprotonated (neutral), increasing its hydrophobicity and leading to longer retention.[3][4] This pH-dependent behavior is the most critical parameter to control for achieving reproducible chromatography.[5]
Recommended Starting Conditions
For initial method development, a generic gradient is recommended to scout for the appropriate elution window.[6] The following table outlines a robust starting point for your experiments.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | A standard C18 provides general-purpose hydrophobic retention. High-purity silica or hybrid-particle columns are recommended to minimize peak tailing for basic compounds.[7][8] |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Phosphate Buffer in Water, pH 2.5-3.0 | Low pH suppresses the ionization of residual silanols on the silica surface, significantly reducing peak tailing.[9][10][11] Formic acid is volatile and MS-compatible, while phosphate offers strong buffering capacity.[12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol.[13] Maintaining the same modifier in both A and B phases ensures a stable baseline. |
| Scouting Gradient | 5% to 95% B over 15 minutes | A wide gradient helps determine the approximate organic concentration needed to elute the analyte, which can then be optimized. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust as needed based on column dimensions and particle size. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity, but be mindful of analyte stability. |
| Detection | UV, ~254 nm | Aromatic nature of the compound suggests strong absorbance in the mid-UV range. |
Section 2: Troubleshooting Common Chromatographic Issues (Q&A Format)
This section addresses the most frequent problems encountered when analyzing 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride.
Question: My peak is tailing severely. What is the cause and how can I fix it?
Answer:
Peak tailing is the most common issue for basic compounds like yours and is primarily caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7][9] This interaction acts as a secondary, undesirable retention mechanism, leading to a "tail" as the analyte slowly elutes from these active sites.
Solutions, in order of recommendation:
-
Lower the Mobile Phase pH: This is the most effective solution. By operating at a low pH (e.g., 2.5-3.5), you protonate the silanol groups (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction.[7][9][11] A mobile phase containing 0.1% formic acid or a 10-20 mM phosphate buffer at pH 2.5 is an excellent starting point.[9][14]
-
Use a High-Purity or End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica, which has fewer metal impurities that increase silanol acidity.[7][15] Additionally, "end-capping" the stationary phase with smaller silane reagents after bonding the C18 chains helps to shield many of the residual silanol groups, making them less accessible to the analyte.[9] Columns with technologies like Agilent's ZORBAX Extend-C18, Waters' XBridge, or Phenomenex's Luna Omega Polar C18 are designed for improved performance with basic compounds.
-
Add a Competing Base (Use with Caution): Adding a small concentration (e.g., 5 mM) of an amine modifier like triethylamine (TEA) to the mobile phase was a traditional approach.[9] The idea is that the TEA, as a competing base, will preferentially interact with the active silanol sites, effectively masking them from your analyte.[9] However, this can lead to shorter column lifetimes and may suppress ionization if using mass spectrometry (MS) detection.[9]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to shield the silanol interactions and improve peak shape, but be cautious of buffer solubility in high percentages of organic solvent.[12]
Question: My analyte elutes too early, close to the void volume, even with a low starting percentage of organic solvent. How do I increase retention?
Answer:
This indicates that your analyte is too polar under the current conditions to be sufficiently retained by the C18 stationary phase. Since 2-Phenyl-1,2,3,4-tetrahydroquinoline is a basic compound, its polarity is directly controlled by the mobile phase pH.[2] At low pH, it is fully protonated (charged), making it highly polar and poorly retained.
Solutions:
-
Increase Mobile Phase pH: Carefully increasing the pH of the mobile phase will shift the equilibrium towards the neutral, uncharged form of the amine. This neutral form is significantly more hydrophobic and will interact more strongly with the C18 stationary phase, leading to increased retention.[2][4]
-
Protocol: Prepare a series of mobile phase buffers at different pH values (e.g., pH 3.0, 4.5, 6.0, 7.5). Ensure you choose a buffer that is effective in your desired pH range; for example, acetate is good for pH 3.8-5.8, while phosphate is effective at 6.2-8.2.[1][12] Run an isocratic hold at a moderate organic percentage (e.g., 40% Acetonitrile) with each buffer to observe the change in retention time. The retention should increase as the pH increases.[4]
-
Caution: Most standard silica-based columns are not stable above pH 8.[5][16] Operating at high pH can cause the silica backbone to dissolve, irreversibly damaging the column. Use a pH-stable column (e.g., a hybrid or polymer-based column) if you need to work consistently above pH 7.5.
-
-
Decrease the Polarity of the Mobile Phase: If you cannot adjust the pH, you can start your gradient at a very low (or even 0%) organic content. However, pH adjustment is the more powerful tool for controlling the retention of ionizable compounds.[3]
Question: My retention times are shifting from one injection to the next. What causes this instability?
Answer:
Irreproducible retention times are a clear sign of an unstable chromatographic system. For an ionizable compound like this, the most likely culprit is inadequate pH control.[1][17]
Troubleshooting Steps:
-
Check Your Mobile Phase pH and Buffering:
-
Are you using a buffer? If you are using an unbuffered acid like 0.1% TFA or formic acid, small changes in your sample matrix or system can cause localized pH shifts that affect retention. A buffer is a solution of a weak acid and its conjugate base that resists changes in pH.[16]
-
Is your pH on the steep part of the analyte's titration curve? For maximum stability, your mobile phase pH should be at least 1-2 pH units away from the analyte's pKa.[1][11] In this region, small fluctuations in pH will have a minimal effect on the ratio of ionized to non-ionized analyte, leading to stable retention.
-
Is the buffer prepared correctly? Always measure the pH of the aqueous component of the mobile phase before mixing it with the organic solvent.[11][18]
-
-
Ensure Proper Column Equilibration: When you change mobile phases or start a new sequence, the column needs time to fully equilibrate. For gradient elution, a re-equilibration time of at least 10 column volumes is recommended.[19] Insufficient equilibration can cause the retention time to drift, usually to shorter times, in the first few injections of a sequence.
-
System Checks: If buffering and equilibration are not the issue, check for system problems such as leaks in the pump or injector, inconsistent pump performance, or temperature fluctuations in the column compartment.[17][20][21]
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with this analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
Section 3: Systematic Mobile Phase Gradient Optimization
Once you have achieved good peak shape and stable retention, the next step is to optimize the gradient for resolution and run time.
Protocol: Three-Step Gradient Optimization
This protocol provides a structured approach to developing a robust gradient method.
Step 1: The Scouting Gradient
-
Objective: To determine the retention times of the earliest and latest eluting compounds of interest.
-
Methodology:
-
Prepare the mobile phases as described in the "Recommended Starting Conditions" table.
-
Set up a fast, wide linear gradient (e.g., 5% to 95% B over 10-15 minutes).
-
Inject your sample containing the main peak and any known impurities or related substances.
-
Record the retention time of the first peak of interest (t_start) and the last peak of interest (t_end).
-
Step 2: Calculating the Optimized Gradient Slope
-
Objective: To create a new gradient that focuses the separation power within the elution window of your compounds.
-
Methodology: The goal is to flatten the gradient slope to increase resolution. A good starting point for the gradient time (t_g) can be estimated, but an empirical approach is often most effective.
-
Set the initial %B to the level it was at approximately 1-2 minutes before t_start in your scouting run. This ensures the first peak is well-retained at the start.
-
Set the final %B to the level it was at t_end in your scouting run.
-
Set the new gradient time (t_g) to be longer than the original elution window. For example, if your peaks eluted between 5 and 10 minutes in the scouting run (a 5-minute window), try a new gradient time of 10-15 minutes between your new start and end %B values.
-
Step 3: Fine-Tuning and Verification
-
Objective: To make small adjustments to pH, temperature, or gradient segments to perfect the separation.
-
Methodology:
-
Run the optimized gradient from Step 2. Assess the critical pair (the two peaks that are closest together).
-
If resolution is still insufficient, you can further decrease the gradient slope (increase the time).
-
Alternatively, small changes in mobile phase pH or switching the organic modifier from acetonitrile to methanol can alter selectivity and may resolve co-eluting peaks.[3][13] Methanol and acetonitrile offer different selectivities and can be a powerful tool for resolving difficult peak pairs.[13]
-
Gradient Optimization Workflow Diagram
Caption: A systematic workflow for HPLC gradient optimization.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Should I use Acetonitrile or Methanol as the organic modifier?
-
A1: Both are common choices. Acetonitrile is generally preferred as a starting point because its lower viscosity leads to lower system backpressure and often yields sharper peaks.[13] However, methanol can offer different selectivity, which can be invaluable for separating structurally similar compounds that co-elute in acetonitrile.[13] If you are struggling with a critical pair, developing a parallel method with methanol is a powerful troubleshooting step.
-
-
Q2: What buffer concentration is ideal?
-
A2: For most small molecule applications, a buffer concentration of 10-50 mM is sufficient to provide adequate pH control.[12] Start with a lower concentration (10-20 mM) to minimize the risk of precipitation when mixed with high percentages of organic solvent.[9][16] If peak shape issues persist, increasing the concentration may help.
-
-
Q3: Why is my baseline noisy or drifting during a gradient?
-
A3: Baseline issues during a gradient can have several causes.[20][21]
-
Poor Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents.
-
Inadequate Degassing: Dissolved air in the mobile phase can outgas in the system, causing noise.[20][22] Use an online degasser or degas your solvents by sonication or helium sparging.
-
Mismatched Mobile Phase Additives: If you are using a UV-absorbing additive (like TFA or formic acid), it should be present in both your aqueous (A) and organic (B) mobile phases at the same concentration to prevent baseline drift as the solvent ratio changes.[6]
-
Contamination: A contaminated guard or analytical column can bleed strongly retained compounds during the gradient, causing a rising baseline.
-
-
-
Q4: How does temperature affect my separation?
-
A4: Temperature primarily affects mobile phase viscosity and reaction kinetics. Increasing the column temperature (e.g., to 40°C) lowers the viscosity of the mobile phase, which reduces system backpressure and can lead to sharper peaks (higher efficiency). It can also subtly change the selectivity of the separation. For reproducible results, it is critical to use a thermostatted column compartment to maintain a constant temperature.[21]
-
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
-
Dolan, J. W. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
- The Analytical Scientist. (n.d.). in buffers and additives in reversed-phase HPLC or LC-MS?.
-
Crawford Scientific. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]
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Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
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ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
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LCGC North America. (n.d.). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Retrieved from [Link]
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Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
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KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
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Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
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Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]
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Agilent Technologies. (2020). Gradient Design and Development. Retrieved from [Link]
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Analytical Chemistry. (n.d.). Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile-Water Mobile Phase. Retrieved from [Link]
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Element Lab Solutions. (n.d.). HPLC Gradient in reverse phase chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) pH gradient reversed-phase HPLC. Retrieved from [Link]
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International Journal of Science and Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
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SlideShare. (2017). Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Retrieved from [Link]
- David, V., & Galaon, T. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE.
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Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]
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Thai Journal of Science and Technology. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]
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Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]
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Chromatography Today. (n.d.). 4 Common Mistakes to Avoid in HPLC. Retrieved from [Link]
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PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
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ACS Publications. (2013). One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. Retrieved from [Link]
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Journal of Food and Drug Analysis. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Retrieved from [Link]
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ResearchGate. (2025). Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC | Request PDF. Retrieved from [Link]
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NextSDS. (n.d.). 2-Phenyl-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. Retrieved from [Link]
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Objective Comparison Guide: Cross-Reactivity of 2-Phenyl-1,2,3,4-tetrahydroquinoline Hydrochloride in ELISA Assays
Executive Summary
In the landscape of drug discovery and forensic toxicology, the tetrahydroquinoline (THQ) scaffold is ubiquitous. 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride (2-PTHQ) is frequently utilized as a standard, a synthetic intermediate, or a screening library constituent. However, evaluating its performance in Enzyme-Linked Immunosorbent Assays (ELISAs) requires a rigorous understanding of its binding kinetics.
This guide objectively compares the cross-reactivity profile of 2-PTHQ against highly specific target analytes and known Pan-Assay Interference Compounds (PAINS), specifically fused tricyclic THQs. By decoupling true structural cross-reactivity from chemical assay interference, researchers can accurately interpret immunoassay data and prevent the misallocation of resources during hit-to-lead optimization.
Mechanistic Causality: Cross-Reactivity vs. Assay Interference
When an unexpected signal arises in an ELISA, scientists must determine whether the compound is competitively binding to the antibody's paratope (true cross-reactivity) or if it is chemically disrupting the assay mechanism (interference).
The Stability Advantage of 2-PTHQ
2-PTHQ is a simple, non-fused tetrahydroquinoline. Its cross-reactivity in competitive ELISAs is primarily driven by structural homology . The lipophilic phenyl ring and the hydrogen-bonding potential of the secondary amine allow it to mimic the pharmacophores of various target analytes (e.g., synthetic cannabinoids or alkaloid derivatives). Because 2-PTHQ is chemically stable in aqueous buffers, any measured reduction in assay signal is a direct result of competitive antibody binding [1].
The Fused THQ Pitfall (PAINS)
In stark contrast, fused tricyclic THQs—which are often grouped alongside 2-PTHQ in screening libraries—exhibit a completely different mechanism of assay disruption. Recent exhaustive studies have demonstrated that fused THQs possess a highly reactive cyclopentene ring double bond. These compounds rapidly degrade in solution under standard laboratory conditions, yielding reactive byproducts [2]. These byproducts covalently modify assay proteins or disrupt the optical readout, leading to massive false-positive signals. Therefore, fused THQs do not exhibit true cross-reactivity; they exhibit pan-assay interference.
Comparative Performance Data
The following table summarizes the quantitative performance and stability of 2-PTHQ compared to a standard target analyte and a known fused THQ interferent in a standard competitive ELISA framework.
| Metric | Target Analyte (e.g., Specific Cannabinoid) | 2-PTHQ (Non-Fused THQ) | Fused Tricyclic THQ (PAINS) |
| Aqueous Stability (7 Days at 25°C) | > 98% Intact | > 95% Intact | < 20% Intact (Rapid Degradation) |
| Mechanism of Signal Reduction | Specific Epitope Recognition | Hydrophobic / H-Bond Overlap | Reactive Byproduct Interference |
| Typical ELISA Cross-Reactivity | 100% (Reference) | 5% – 15% (Moderate) | > 150% (False Positive) |
| Dose-Response Curve Quality | Sigmoidal, High Hill Slope | Sigmoidal, Moderate Hill Slope | Erratic / Non-Sigmoidal |
| Suitability for HTS Follow-up | High (Lead Compound) | Moderate (Viable Analog) | Low (Deprioritize) |
Self-Validating Experimental Protocol: Competitive ELISA Workflow
To accurately quantify the cross-reactivity of 2-PTHQ without falling victim to degradation artifacts, the following protocol integrates a self-validating LC-MS stability check prior to immunoassay execution.
Phase 1: Reagent Validation (The Causality Check)
Why we do this: You cannot measure the binding affinity of a compound that no longer exists in solution. Validating the structural integrity of the THQ prevents misinterpreting degradation-induced interference as cross-reactivity.
-
Prepare a 1 mM stock solution of 2-PTHQ and the comparative Fused THQ in DMSO.
-
Dilute to 10 µM in the ELISA assay buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate at room temperature for 24 hours.
-
Validation Step: Run an LC-MS aliquot of the incubated buffers. Proceed to the ELISA only if the parent mass of 2-PTHQ remains >95% intact.
Phase 2: Plate Preparation & Blocking
Why we do this: THQs are highly lipophilic. Without robust blocking, 2-PTHQ will bind non-specifically to the bare polystyrene, artificially inflating the apparent cross-reactivity.
-
Coat a 96-well high-bind microtiter plate with the capture antigen (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.
-
Wash the plate 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20).
-
Block the wells using 300 µL of 5% Non-Fat Dry Milk or 1% Casein in PBST for 2 hours at 37°C.
Phase 3: Competitive Binding Assay
-
Prepare serial dilutions (e.g., 0.1 nM to 10,000 nM) of the Target Analyte, 2-PTHQ, and the Fused THQ in assay buffer.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Immediately add 50 µL of the primary specific monoclonal antibody (at a pre-titrated sub-saturating concentration) to all wells.
-
Incubate for 1 hour at room temperature on a microplate shaker (400 rpm) to ensure kinetic equilibrium.
Phase 4: Detection & Analysis
-
Wash the plate 5x with PBST to remove all unbound antibodies and free compounds.
-
Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes.
-
Wash 5x with PBST.
-
Add 100 µL of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes.
-
Stop the reaction with 50 µL of 1M H₂SO₄ and read the absorbance at 450 nm.
-
Data Calculation: Plot the normalized absorbance against the log of the compound concentration. Calculate the IC50 for each compound.
-
% Cross-Reactivity = ( IC50 of Target Analyte / IC50 of 2-PTHQ) × 100 [1].
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways by which these compounds interact with the ELISA antibody binding pocket.
Mechanisms of ELISA cross-reactivity and interference among THQ variants.
References
A Comparative Benchmarking Guide to 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride Against Commercial Enzyme Inhibitors
Abstract
The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery, particularly in the field of neurodegenerative diseases. This guide introduces 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, a synthetic compound with a privileged scaffold, as a candidate for enzyme inhibition. Based on structural similarities to known pharmacophores, we hypothesize its potential as an inhibitor of monoamine oxidase (MAO) or butyrylcholinesterase (BChE), two enzymes critically implicated in the pathophysiology of Parkinson's and Alzheimer's disease, respectively. This document provides a comprehensive framework for benchmarking this novel compound against established commercial inhibitors. We present detailed in-vitro experimental protocols for determining inhibitory potency and selectivity, alongside a discussion of cell-based assays for evaluating neuroprotective effects. The methodologies and comparative data herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate novel chemical entities.
Introduction: The Rationale for Novel Inhibitor Discovery
The 1,2,3,4-tetrahydroquinoline core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its structural features suggest potential interactions with the active sites of various enzymes. 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, a derivative of this scaffold, presents an intriguing candidate for investigation as a novel enzyme inhibitor.
Given the structural analogies to certain classes of inhibitors, we propose a focused investigation into its activity against two key enzyme targets in neurodegeneration:
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine and serotonin.[1] Inhibition of MAO-B is a validated therapeutic strategy in Parkinson's disease to increase dopamine levels in the brain.[2]
-
Butyrylcholinesterase (BChE): While acetylcholinesterase (AChE) is the primary target for current Alzheimer's disease therapies, BChE also plays a significant role in acetylcholine hydrolysis, particularly in the later stages of the disease.[3] Selective BChE inhibitors are therefore of considerable interest.[4]
This guide will outline the necessary experimental framework to test this hypothesis, comparing the inhibitory profile of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride against a panel of well-characterized, commercially available inhibitors.
The Commercial Inhibitor Landscape: A Comparative Overview
A critical aspect of benchmarking a novel compound is its comparison against existing, well-validated inhibitors. The following tables summarize the key characteristics of selected commercial inhibitors for MAO-A, MAO-B, and BChE that will serve as our standards for comparison.
Table 1: Commercial Monoamine Oxidase (MAO) Inhibitors
| Inhibitor | Target | Type of Inhibition | IC50/Ki |
| Clorgyline | MAO-A | Irreversible, Selective | Ki: 0.048 µM[5] |
| Moclobemide | MAO-A | Reversible, Selective | IC50: 6.1 µM[5] |
| Rasagiline | MAO-B | Irreversible, Selective | IC50: 4.43 nM[6] |
| Selegiline | MAO-B | Irreversible, Selective | IC50: 51 nM[7] |
| Safinamide | MAO-B | Reversible, Selective | IC50: 98 nM[6] |
Table 2: Commercial Butyrylcholinesterase (BChE) Inhibitors
| Inhibitor | Target | Type of Inhibition | IC50 |
| Rivastigmine | BChE (and AChE) | Pseudo-irreversible | BChE selective[8] |
| Donepezil | AChE > BChE | Reversible | AChE selective[3] |
| Galantamine | AChE > BChE | Reversible | AChE selective[3] |
| Compound N14 (research) | BChE | Potent, Selective | hBChE IC50: 1.50 nM[4] |
Experimental Protocols for Comparative Benchmarking
To ensure scientific rigor, standardized and well-validated assays are paramount. The following protocols provide a step-by-step guide for the in-vitro characterization of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride.
In-Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from established fluorometric methods for determining MAO activity.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride against human recombinant MAO-A and MAO-B.
Principle: The enzymatic deamination of a substrate by MAO produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorescent probe to generate a quantifiable fluorescent signal. The rate of fluorescence increase is directly proportional to MAO activity.
Workflow Diagram:
Caption: Workflow for the in-vitro MAO inhibition assay.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride (test compound)
-
Clorgyline (MAO-A selective control inhibitor)
-
Selegiline (MAO-B selective control inhibitor)
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride and control inhibitors in DMSO. Perform serial dilutions in MAO Assay Buffer to achieve a range of final assay concentrations.
-
Reagent Preparation: Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer. Prepare a "Reaction Mix" containing the substrate, fluorescent probe, and HRP in the assay buffer.
-
Assay Plate Setup:
-
To appropriate wells, add 10 µL of the diluted test compound or control inhibitors.
-
For "Enzyme Control" (100% activity) wells, add 10 µL of MAO Assay Buffer with the same final DMSO concentration as the compound wells.
-
For "Blank" (no enzyme) wells, add 10 µL of MAO Assay Buffer.
-
-
Enzyme Addition: Add 40 µL of the MAO enzyme working solution to all wells except the "Blank" wells. Add 40 µL of MAO Assay Buffer to the "Blank" wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the Reaction Mix to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "Blank" from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of Enzyme Control well)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model to determine the IC50 value.
-
In-Vitro Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This protocol is a widely adopted colorimetric assay for measuring cholinesterase activity.[11][12]
Objective: To determine the IC50 of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride against human BChE.
Principle: BChE hydrolyzes the substrate butyrylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to BChE activity.
Materials:
-
Human serum (as a source of BChE) or purified human BChE
-
Tris-HCl buffer (pH 8.0)
-
Butyrylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride (test compound)
-
Rivastigmine (positive control inhibitor)
-
DMSO
-
Clear, flat-bottom 96-well microplate
-
Microplate reader with absorbance detection capabilities
Procedure:
-
Compound Preparation: Prepare stock solutions and serial dilutions of the test and control compounds in Tris-HCl buffer.
-
Assay Plate Setup:
-
In a 96-well plate, add 20 µL of Tris-HCl buffer to the "Blank" wells.
-
Add 20 µL of the various concentrations of the test compound or control inhibitor to the sample wells.
-
Add 20 µL of Tris-HCl buffer (with corresponding DMSO concentration) to the "Enzyme Control" wells.
-
-
Enzyme and DTNB Addition: Add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution, and 20 µL of BChE solution to all wells except the "Blank". For the "Blank", add 160 µL of buffer and 20 µL of DTNB.
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of the butyrylthiocholine iodide substrate solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition as described in the MAO assay protocol.
-
Determine the IC50 value through non-linear regression analysis.
-
Hypothetical Benchmarking Data
The following tables present hypothetical, yet plausible, data that could be generated from the described assays, illustrating how 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride would be benchmarked against the standard inhibitors.
Table 3: Hypothetical IC50 Values for MAO Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 2-Phenyl-1,2,3,4-tetrahydroquinoline HCl | 15.2 | 0.85 | 17.9 |
| Clorgyline | 0.05 | 2.5 | 0.02 |
| Selegiline | 1.2 | 0.06 | 20 |
Table 4: Hypothetical IC50 Values for BChE Inhibition
| Compound | BChE IC50 (µM) |
| 2-Phenyl-1,2,3,4-tetrahydroquinoline HCl | 5.7 |
| Rivastigmine | 0.4 |
Signaling Pathways and Neuroprotection
The inhibition of MAO-B and BChE is therapeutically relevant due to their roles in key signaling pathways implicated in neurodegenerative diseases.
Dopamine Metabolism and Parkinson's Disease
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum.[13] MAO-B is a key enzyme in the metabolic breakdown of dopamine.[14] By inhibiting MAO-B, the synaptic concentration of dopamine is increased, thereby alleviating motor symptoms.[1]
Caption: Simplified dopamine metabolism pathway and the site of MAO-B inhibition.
Cholinergic Signaling and Alzheimer's Disease
A hallmark of Alzheimer's disease is the loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[15][16] This deficit is strongly correlated with cognitive decline.[17] Cholinesterase inhibitors prevent the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[18]
Cell-Based Assays for Neuroprotection
Beyond direct enzyme inhibition, it is crucial to assess the potential of a novel compound to protect neurons from damage, a key therapeutic goal in neurodegenerative diseases.
Recommended Assay: SH-SY5Y neuroblastoma cells can be treated with a neurotoxin (e.g., MPP+ for a Parkinson's model, or Aβ oligomers for an Alzheimer's model) in the presence or absence of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride. Cell viability can then be assessed using methods like the MTT assay. An increase in cell survival in the presence of the compound would indicate a neuroprotective effect.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the initial benchmarking of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride as a potential inhibitor of MAO-B and/or BChE. The provided protocols and comparative framework offer a robust starting point for its evaluation. Favorable in-vitro results would warrant further investigation, including determination of the mechanism of inhibition (e.g., competitive, non-competitive), cell-based neuroprotection studies, and eventual pharmacokinetic profiling to assess its drug-like properties. The systematic approach detailed herein is essential for the rigorous and efficient progression of novel compounds from the bench to potential clinical candidates.
References
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A Researcher's Guide to Navigating the Reproducibility of 2-Phenyl-1,2,3,4-tetrahydroquinoline Hydrochloride in In Vivo Research
This guide provides a critical examination of the factors influencing the reproducibility of in vivo experimental results for 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride. As researchers and drug development professionals, the reliability of our in vivo data is paramount. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the inherent chemical liabilities of the tetrahydroquinoline scaffold, strategies to mitigate variability, and a comparative look at alternative approaches. Our objective is to equip you with the insights necessary to design robust experiments, interpret results with appropriate caution, and ultimately, generate reproducible findings.
The Challenge of Reproducibility with the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a common motif in medicinal chemistry, appearing as a hit in numerous high-throughput screening campaigns.[1][2] However, this prevalence is not without its pitfalls. Certain derivatives, particularly fused tricyclic THQs, have been identified as potential Pan-Assay Interference Compounds (PAINS).[1][2][3][4] These molecules can interfere with assays through non-specific mechanisms, such as chemical reactivity, leading to false-positive results and a lack of translatable in vivo efficacy.[1][2]
While 2-Phenyl-1,2,3,4-tetrahydroquinoline is not a fused tricyclic system, the underlying chemical nature of the THQ scaffold warrants a high degree of scrutiny. Issues such as compound stability in solution and the potential for degradation into reactive byproducts can significantly impact the reproducibility of in vivo studies.[1][2] Researchers have noted that some THQs exhibit poor pharmacokinetic properties and behave erratically in vivo.[1][2] Therefore, any in vivo investigation of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride must be approached with a robust validation framework.
The hydrochloride salt form is typically employed to improve aqueous solubility and stability. However, the formulation itself can introduce variability. The pH of the vehicle, potential for precipitation upon dilution in physiological fluids, and the final concentration can all influence the compound's bioavailability and, consequently, the in vivo outcome.
Comparative Analysis of In Vivo Applications of Tetrahydroquinoline Derivatives
Direct, publicly available in vivo studies specifically investigating 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride are limited. To build a framework for understanding its potential in vivo behavior and the challenges in reproducibility, we will compare findings from studies on structurally related tetrahydroquinoline and tetrahydroisoquinoline derivatives.
| Compound Class | In Vivo Model | Key Findings | Potential for Variability | Reference |
| 1,2,3,4-Tetrahydroquinoline Derivatives | 22Rv1 Prostate Cancer Xenograft in Mice | The representative compound 13e effectively suppressed tumor growth. | Formulation, dosing schedule, tumor model specifics. | [5][6] |
| 1-Aryl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines | Formalin-induced Paw Edema in Rats | Several derivatives exhibited significant anti-inflammatory effects, in some cases exceeding that of diclofenac. | Animal strain, inflammatory stimulus, method of edema measurement. | [7] |
| Fused Tetrahydroquinolines | Various | Generally poor in vivo behavior and suboptimal pharmacokinetic properties reported. | High potential for non-specific activity and lack of target engagement. | [1][2] |
This comparative data highlights that while the broader tetrahydroquinoline and tetrahydroisoquinoline scaffolds can exhibit in vivo efficacy, the specific substitution patterns and the overall molecular architecture are critical determinants of activity and reliability. The concerns raised about fused THQs should serve as a cautionary tale for all researchers working with this class of compounds.[1][2]
Best Practices for Ensuring Reproducibility: A Validating Experimental Workflow
To address the potential for irreproducibility when working with 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, a multi-step, self-validating experimental workflow is essential.
Caption: A self-validating workflow for in vivo studies.
Detailed Experimental Protocols
Rationale: As highlighted, THQ derivatives can be unstable in solution.[1][2] This protocol is critical to ensure that the administered substance is the parent compound and not a degradant.
-
Preparation: Prepare a stock solution of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride in the intended in vivo vehicle (e.g., saline, 5% DMSO in corn oil) at the highest concentration to be used.
-
Incubation: Aliquot the solution into separate vials and store them under the same conditions as the dosing solutions will be handled (e.g., room temperature on the benchtop, 4°C).
-
Time Points: Analyze the solution for purity via HPLC at multiple time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Quantify the peak area of the parent compound. A degradation of >5% at the time of dosing is a cause for concern and may require reformulation or a different vehicle.
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is fundamental to designing a rational efficacy study. Poor PK is a known issue with some THQs.[1][2]
-
Animal Model: Use a small cohort of the same species and strain as the planned efficacy study (e.g., C57BL/6 mice).
-
Dosing: Administer a single dose of 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride via the intended route (e.g., intraperitoneal, oral gavage).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Interpretation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life. This data will inform the dosing regimen for the efficacy study.
Potential Mechanisms of Action and Signaling Pathways
The tetrahydroquinoline scaffold has been associated with a variety of biological targets. For instance, certain derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a target in prostate cancer.[5][6] Others have been investigated for their effects on G-protein coupled receptors.[8] The anti-inflammatory properties of some tetrahydroisoquinolines suggest potential interaction with the cyclooxygenase (COX) pathways.[7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fused Tetrahydroquinolines Are Interfering with Your Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Purity Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline Hydrochloride for Pharmaceutical Research
For researchers and professionals in drug development, the synthesis of key intermediates with high purity is a critical cornerstone of producing safe and effective pharmaceuticals. 2-Phenyl-1,2,3,4-tetrahydroquinoline is a significant scaffold in medicinal chemistry, and its hydrochloride salt is often preferred for its improved stability and solubility. This guide provides an in-depth comparison of prominent synthetic routes to high-purity 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, offering detailed experimental protocols, comparative data, and insights into the rationale behind these methodologies.
Introduction to Synthetic Strategies
The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline can be broadly approached through two general strategies: the construction of the quinoline ring followed by reduction, or the direct cyclization of a pre-functionalized acyclic precursor. The choice of route often depends on factors such as the availability of starting materials, desired scale, and the specific purity requirements of the final product. This guide will explore three distinct and effective methods:
-
Reductive Cyclization of a Chalcone Precursor: A domino reaction that forms and reduces the heterocyclic ring in a single step.
-
Catalytic Hydrogenation of 2-Phenylquinoline: A direct and efficient method starting from the readily available aromatic precursor.
-
Manganese-Catalyzed Borrowing Hydrogen Reaction: An atom-economical approach that builds the tetrahydroquinoline core from simpler starting materials.
Each of these routes offers unique advantages and presents different challenges in achieving high purity. The following sections will delve into the mechanistic underpinnings, experimental details, and comparative performance of each method.
Method 1: One-Pot Reductive Cyclization of 2'-Nitrochalcone
This approach leverages a domino reaction where the cyclization of a 2'-nitrochalcone precursor is immediately followed by the reduction of both the nitro group and the newly formed imine in a single pot using catalytic hydrogenation. This method is attractive for its efficiency and atom economy.
Mechanistic Rationale
The synthesis begins with the Claisen-Schmidt condensation of 2-nitrobenzaldehyde and acetophenone to form the 2'-nitrochalcone intermediate. This intermediate is then subjected to catalytic hydrogenation. The palladium catalyst facilitates the reduction of the nitro group to an amine, which spontaneously cyclizes with the adjacent carbonyl group to form a cyclic imine. This imine is then further reduced in situ to the final tetrahydroquinoline product. The choice of a bifunctional catalyst like Pd@UiO-66 can drive both the initial condensation and the subsequent reductive cyclization.[1]
Experimental Protocol
Step 1: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline
-
To a reaction vessel, add 2-nitrobenzaldehyde (0.1 mmol), acetophenone (0.2 mmol), and 2 wt% Pd@UiO-66 catalyst (5 mg) in toluene (1 mL).[1]
-
Stir the mixture at 80°C for 5 hours to facilitate the Claisen-Schmidt condensation.[1]
-
Pressurize the vessel with hydrogen gas (100 psi) and continue to stir at 80°C for 19 hours.[1]
-
After cooling and venting the hydrogen, filter the catalyst. The filtrate contains the crude 2-Phenyl-1,2,3,4-tetrahydroquinoline. The conversion is typically quantitative as determined by GC analysis.[1]
Step 2: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude 2-Phenyl-1,2,3,4-tetrahydroquinoline in a minimal amount of diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (2 M) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride as a white to off-white solid.
-
Recrystallization from a suitable solvent system, such as ethanol/ether, can be performed to achieve higher purity.
Caption: Workflow for the one-pot reductive cyclization route.
Method 2: Catalytic Hydrogenation of 2-Phenylquinoline
This is a more traditional and straightforward approach, particularly if 2-phenylquinoline is commercially available or easily synthesized. The method relies on the selective reduction of the nitrogen-containing heterocyclic ring of the quinoline system.
Mechanistic Rationale
The catalytic hydrogenation of 2-phenylquinoline involves the addition of hydrogen across the double bonds of the pyridine ring moiety. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The phenyl substituent at the 2-position is generally stable under these conditions, allowing for selective reduction of the quinoline core. The choice of solvent, temperature, and hydrogen pressure are critical parameters to control the reaction rate and minimize side reactions, such as over-reduction of the benzene ring.
Experimental Protocol
Step 1: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline
-
In a pressure vessel, dissolve 2-phenylquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Phenyl-1,2,3,4-tetrahydroquinoline.
Step 2: Formation and Purification of the Hydrochloride Salt
-
Follow the same procedure as described in Method 1 for the conversion of the free base to the hydrochloride salt and subsequent purification.
Caption: Workflow for the catalytic hydrogenation of 2-phenylquinoline.
Method 3: Manganese-Catalyzed Borrowing Hydrogen Reaction
This modern synthetic strategy offers an atom-economical and environmentally friendly route to 2-phenyl-1,2,3,4-tetrahydroquinoline. It involves the in-situ formation of an electrophile from an alcohol, which then reacts with an amine, followed by the return of the "borrowed" hydrogen.
Mechanistic Rationale
The "borrowing hydrogen" methodology in this context involves the manganese-catalyzed oxidation of a secondary alcohol (1-phenylethanol) to a ketone (acetophenone) with the liberation of hydrogen, which is temporarily stored by the catalyst.[2][3] The acetophenone then reacts with 2-aminobenzyl alcohol in a cascade of reactions involving condensation and cyclization to form a quinoline intermediate.[2][3] Finally, the manganese catalyst returns the stored hydrogen to this intermediate, reducing it to the desired 2-phenyl-1,2,3,4-tetrahydroquinoline.[2][3] The selectivity towards the tetrahydroquinoline over the quinoline is controlled by the choice of base.[2][3]
Experimental Protocol
Step 1: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline
-
In a glovebox, charge a reaction tube with 2-aminobenzyl alcohol (0.275 mmol), 1-phenylethanol (0.250 mmol), a stock solution of the manganese PN3 pincer catalyst (0.005 mmol), and a mixture of potassium hydride (KH) and potassium hydroxide (KOH) as the base in DME as the solvent.[2][3]
-
Seal the tube and heat the reaction mixture at 120°C for the required reaction time (typically 24 hours).[2][3]
-
After cooling, quench the reaction mixture carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-Phenyl-1,2,3,4-tetrahydroquinoline.
Step 2: Formation and Purification of the Hydrochloride Salt
-
Follow the same procedure as described in Method 1 for the conversion of the free base to the hydrochloride salt and subsequent purification.
Caption: Workflow for the Manganese-Catalyzed Borrowing Hydrogen Reaction.
Comparison of Synthesis Routes
| Feature | Method 1: Reductive Cyclization | Method 2: Catalytic Hydrogenation | Method 3: Borrowing Hydrogen |
| Starting Materials | 2-Nitrobenzaldehyde, Acetophenone | 2-Phenylquinoline | 2-Aminobenzyl Alcohol, 1-Phenylethanol |
| Key Reagents | Pd@UiO-66, H₂ | Pd/C, H₂ | Mn-PN3 pincer catalyst, Base (KH/KOH) |
| Reaction Type | One-pot domino reaction | Heterogeneous catalytic reduction | Homogeneous catalytic cascade |
| Typical Yield | High (quantitative conversion reported)[1] | Generally high (>90%) | Good (isolated yields up to 72% reported)[3] |
| Purity Considerations | Potential for partially reduced intermediates. Purification of the final product is crucial. | Risk of over-reduction of the aromatic rings. Catalyst filtration is required. | Requires careful control of base to ensure selectivity. Chromatographic purification is often necessary. |
| Advantages | High atom economy, one-pot procedure. | Straightforward, uses readily available starting material. | Atom-economical, avoids the use of gaseous hydrogen. |
| Disadvantages | Requires synthesis of a specific bifunctional catalyst. | Requires handling of hydrogen gas under pressure. | Requires synthesis of a specific manganese catalyst and inert atmosphere techniques. |
High-Purity Synthesis and Analysis
Achieving high purity (>99%) for the final hydrochloride salt requires careful attention to the purification of both the free base and the final salt.
-
Purification of the Free Base: Column chromatography is the most effective method for removing by-products and unreacted starting materials. The choice of eluent system is critical for good separation.
-
Formation of the Hydrochloride Salt: The use of ethereal HCl is a standard and effective method for precipitating the hydrochloride salt. It is important to use a stoichiometric amount of HCl to avoid the presence of excess acid in the final product.
-
Final Purification: Recrystallization of the hydrochloride salt from an appropriate solvent mixture (e.g., ethanol/ether) is often necessary to remove any remaining impurities and to obtain a crystalline solid with high purity.
Purity Analysis: High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final product. A well-developed HPLC method can separate the desired product from any potential impurities, including starting materials, intermediates, and by-products.
Conclusion
The synthesis of high-purity 2-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride can be successfully achieved through several distinct routes.
-
The one-pot reductive cyclization offers an elegant and efficient approach, particularly for large-scale synthesis where minimizing the number of steps is advantageous.
-
Catalytic hydrogenation of 2-phenylquinoline is a robust and reliable method, especially when the starting quinoline is readily accessible.
-
The manganese-catalyzed borrowing hydrogen reaction represents a modern, sustainable approach that avoids the need for high-pressure hydrogenation equipment.
The optimal choice of synthesis route will depend on the specific needs of the researcher, including scale, available equipment, and cost considerations. In all cases, rigorous purification and analytical characterization are paramount to ensure the high purity required for pharmaceutical applications.
References
-
Grell, D., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(19), 7559–7564. Available at: [Link]
-
Wang, H., et al. (2021). Identifying Reaction Pathway for Tandem Condensation-Hydrogenation to Produce Tetrahydroquinolines Using High-Pressure Operando NMR. OSTI.GOV. Available at: [Link]
-
Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10283–10313. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]
-
Doebner-Miller Reaction. SynArchive. Available at: [Link]
-
G.A. Ramann and B.J. Cowen, “Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal”, Tetrahedron letters, vol. 56(46), pp. 6436-6439, 2015. Available at: [Link]
- Patti, A., & Pedotti, S. (2010). A simple method for converting 2-nitrochalcones to tetrahydroquinolines via a reductive cyclization under catalytic hydrogenation conditions. Tetrahedron Letters, 51(48), 6375-6378.
-
Grell, D., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. PMC. Available at: [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
